Terazosin dimer impurity dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
1486464-41-8 |
|---|---|
Molecular Formula |
C24H30Cl2N8O4 |
Molecular Weight |
565.4 g/mol |
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |
InChI Key |
SDPHRGYPGDUGEQ-UHFFFAOYSA-N |
Synonyms |
2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride; USP Terazosin Related Compound C; |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Terazosin dimer impurity dihydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies related to Terazosin dimer impurity dihydrochloride (B599025). This information is critical for the robust quality control and assurance of Terazosin, a widely used pharmaceutical for the treatment of benign prostatic hyperplasia (BPH) and hypertension.
Chemical Identity and Structure
Terazosin dimer impurity dihydrochloride, also known as Terazosin Related Compound C or Terazosin EP Impurity E, is a process-related impurity that can form during the synthesis of Terazosin.
The chemical name for the free base of this impurity is 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] . The dihydrochloride salt is the common form in which this impurity is referenced.
Chemical Structure
The chemical structure of the Terazosin dimer impurity free base is presented below. It consists of two 4-amino-6,7-dimethoxyquinazoline moieties linked by a piperazine (B1678402) ring.
Caption: Chemical structure of Terazosin dimer impurity (free base).
Physicochemical Data
The following table summarizes the key physicochemical data for Terazosin dimer impurity and its dihydrochloride salt.
| Property | Data (Free Base) | Data (Dihydrochloride Salt) |
| Chemical Name | 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride |
| Synonyms | Terazosin Related Compound C, Terazosin EP Impurity E | - |
| CAS Number | 102839-00-9 | 1486464-41-8 |
| Molecular Formula | C₂₄H₂₈N₈O₄ | C₂₄H₂₈N₈O₄·2HCl |
| Molecular Weight | 492.53 g/mol | 565.45 g/mol |
| Appearance | Off-White Powder | Off-White Powder |
Formation and Synthesis
The Terazosin dimer impurity is primarily formed as a process-related impurity during the synthesis of Terazosin. The likely formation pathway involves the reaction of two molecules of the key intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, with one molecule of piperazine. This typically occurs when piperazine is present as a starting material or an impurity.
Caption: Potential formation pathway of Terazosin dimer impurity.
Representative Synthesis Protocol
While a specific, validated protocol for the synthesis of this impurity standard is not publicly available, a representative procedure can be inferred from the synthesis of Terazosin and related compounds. This protocol is intended for research and analytical standard preparation purposes.
Materials:
-
2-chloro-4-amino-6,7-dimethoxyquinazoline
-
Piperazine
-
A high-boiling point solvent (e.g., n-butanol, dimethylformamide)
-
A non-nucleophilic base (e.g., diisopropylethylamine), if necessary to scavenge HCl
-
Hydrochloric acid solution (for salt formation)
-
Appropriate solvents for purification (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline in the chosen high-boiling point solvent.
-
Add piperazine to the solution. The molar ratio of the quinazoline (B50416) derivative to piperazine should be approximately 2:1.
-
If a base is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration and wash with a suitable solvent to remove unreacted starting materials and by-products.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
-
For the preparation of the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid. The dihydrochloride salt will precipitate and can be collected by filtration, washed, and dried.
Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and purification methods.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection, identification, and quantification of Terazosin and its impurities, including the dimer impurity.[1]
Typical HPLC Method for Impurity Profiling
The following outlines a typical reversed-phase HPLC method suitable for the analysis of Terazosin and its related compounds.[1]
Chromatographic Conditions:
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient should be optimized for adequate separation. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
System Suitability:
Before sample analysis, the performance of the chromatographic system must be verified. Key parameters include:
-
Resolution: The resolution between the Terazosin peak and the nearest eluting impurity peak should be not less than 1.5.[1]
-
Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.[1]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[1]
Relative Retention Time (RRT):
The identification of impurities is often based on their Relative Retention Time (RRT) with respect to the main Terazosin peak. The RRT is a critical parameter in impurity profiling.[1]
Experimental Workflow for Analysis
The general workflow for the analysis of Terazosin impurities using HPLC is depicted below.
Caption: Experimental workflow for HPLC analysis of Terazosin impurities.
Conclusion
The effective identification and control of impurities such as the Terazosin dimer are fundamental to ensuring the quality, safety, and efficacy of Terazosin drug products. This technical guide provides essential information on the chemical structure, formation, and analytical control of this compound to support researchers, scientists, and drug development professionals in their quality control and drug development efforts.
References
Formation Pathways of Terazosin Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation pathways of the Terazosin dimer impurity, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Terazosin. Understanding and controlling the formation of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document details the chemical identity of the dimer, its precursors, and the mechanistic pathways leading to its formation. Furthermore, it outlines key experimental protocols for the analysis and control of this impurity.
Introduction to Terazosin and its Dimer Impurity
Terazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. The synthesis of Terazosin, a quinazoline (B50416) derivative, involves the coupling of a piperazine (B1678402) moiety with a substituted quinazoline ring system. During this synthesis, several process-related impurities can be formed, with the dimer impurity being of significant concern due to its structural similarity to the API, which can pose challenges for purification.
The primary dimer impurity of Terazosin is chemically identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (B171597) . It is also recognized in pharmacopeias as Terazosin Related Compound C . This impurity arises from the reaction of two molecules of the quinazoline moiety with a single piperazine molecule.
Key Intermediates in Terazosin Synthesis
The formation of the Terazosin dimer impurity is intrinsically linked to the core synthetic route of Terazosin. The key starting materials and intermediates involved are:
-
2-Chloro-4-amino-6,7-dimethoxyquinazoline: The foundational quinazoline building block.
-
Piperazine: The central heterocyclic linker.
-
1-(Tetrahydro-2-furoyl)piperazine: The acylated piperazine derivative that reacts with the quinazoline moiety to form Terazosin.
-
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (Terazosin Related Compound A): A key intermediate formed by the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine. This intermediate is a direct precursor to the dimer impurity.
Formation Pathways of the Terazosin Dimer Impurity
The formation of the 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine impurity is a competitive side reaction that can occur during the synthesis of Terazosin. The primary mechanism is a nucleophilic substitution reaction.
Pathway A: Reaction from the Key Intermediate
The most probable formation pathway involves the reaction of the intermediate, 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (Terazosin Related Compound A) , with a second molecule of 2-chloro-4-amino-6,7-dimethoxyquinazoline .
Figure 1. Primary formation pathway of the Terazosin dimer impurity from the key intermediate.
In this pathway, the unreacted secondary amine of the piperazine ring in Terazosin Related Compound A acts as a nucleophile, attacking the electrophilic carbon at the 2-position of a second quinazoline molecule.
Pathway B: Direct Dimerization from Piperazine
An alternative pathway involves the direct reaction of one molecule of piperazine with two molecules of 2-chloro-4-amino-6,7-dimethoxyquinazoline .
Figure 2. Alternative formation pathway of the Terazosin dimer impurity directly from starting materials.
This pathway is favored when there is a localized excess of the quinazoline reactant relative to piperazine.
Factors Influencing Dimer Formation
The formation of the Terazosin dimer impurity is highly dependent on the reaction conditions. Control of these parameters is crucial for minimizing its formation.
-
Stoichiometry: The molar ratio of the quinazoline reactant to the piperazine reactant is a critical factor. An excess of the quinazoline derivative will drive the reaction towards the formation of the dimer. Conversely, a controlled excess of piperazine can favor the formation of the mono-substituted intermediate.
-
Temperature: Higher reaction temperatures can increase the rate of both the desired reaction and the formation of the dimer. The specific impact of temperature on the selectivity of the reaction needs to be carefully evaluated.
-
Reaction Time: Prolonged reaction times may lead to an increase in the formation of the dimer impurity, especially if the desired product is not removed from the reaction mixture.
-
Base: The choice and amount of base used to scavenge the hydrochloric acid generated during the reaction can influence the reactivity of the piperazine nucleophile and thus affect the product distribution.
-
Solvent: The polarity and nature of the solvent can impact the solubility of the reactants and intermediates, potentially influencing the local concentrations and the rate of dimer formation.
Quantitative Data
While specific quantitative data on the formation of the Terazosin dimer impurity under varying synthetic conditions is not extensively published in open literature, it is a well-recognized process impurity that is controlled to levels typically below 0.15% in the final API. The precise levels are highly dependent on the specific manufacturing process and the control strategies employed.
Table 1: Representative HPLC Purity Profile of a Terazosin Batch
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| Terazosin | 10.2 | 1.00 | 99.75 |
| Terazosin Related Compound A | 4.5 | 0.44 | 0.08 |
| Terazosin Related Compound C (Dimer) | 18.7 | 1.83 | 0.12 |
| Other Impurities | - | - | < 0.05 |
Note: The retention times and RRT values are illustrative and can vary depending on the specific HPLC method used.
Experimental Protocols
Synthesis of Terazosin with Control of Dimer Impurity
The following is a generalized experimental protocol for the synthesis of Terazosin, highlighting key control points for minimizing dimer formation.
Materials:
-
2-Chloro-4-amino-6,7-dimethoxyquinazoline
-
1-(Tetrahydro-2-furoyl)piperazine
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous isopropanol (B130326) (or other suitable solvent)
Procedure:
-
To a stirred solution of 1-(Tetrahydro-2-furoyl)piperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous isopropanol, add 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 equivalent) portion-wise at a controlled temperature (e.g., 50-60 °C).
-
Control Point: The controlled addition of the quinazoline derivative to an excess of the piperazine derivative is crucial to minimize the formation of the dimer.
-
Heat the reaction mixture to reflux and monitor the reaction progress by HPLC.
-
Control Point: Monitor the formation of Terazosin Related Compound C. The reaction should be stopped once the starting material is consumed to avoid prolonged reaction times that could favor dimer formation.
-
Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain crude Terazosin.
-
Recrystallize the crude product from a suitable solvent system to further reduce impurity levels.
Analytical Method for Quantification of Terazosin Dimer Impurity
A typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Terazosin and its related impurities is as follows:
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
System Suitability:
-
The resolution between the Terazosin peak and the Terazosin dimer peak should be not less than 2.0.
-
The tailing factor for the Terazosin peak should be not more than 1.5.
-
The relative standard deviation for replicate injections of a standard solution should be not more than 2.0%.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin, an α1-adrenergic receptor antagonist, is a widely used pharmaceutical for the treatment of benign prostatic hyperplasia and hypertension.[1] During its synthesis and storage, various related compounds or impurities can form. One such impurity is Terazosin Related Compound C, a dimeric species that is critical to monitor and control to ensure the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the known physical and chemical properties of Terazosin Related Compound C, along with detailed experimental protocols for its characterization.
Chemical Identity
Terazosin Related Compound C is systematically known as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (B171597) dihydrochloride.[2] It is also referred to as Terazosin Dimer Impurity Dihydrochloride.[3] This compound typically arises as a by-product during the synthesis of Terazosin.[3]
Table 1: Chemical Identifiers of Terazosin Related Compound C
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride | [4] |
| Synonyms | 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride, this compound | [3] |
| CAS Number | 1486464-41-8 | |
| Molecular Formula | C₂₄H₂₈N₈O₄ · 2HCl | [1] |
| Molecular Weight | 565.45 g/mol | [1] |
Physical Properties
Terazosin Related Compound C is an off-white solid.[2] Due to its nature as a pharmaceutical impurity, extensive public data on its physical properties is limited. The following table summarizes the available information.
Table 2: Physical Properties of Terazosin Related Compound C
| Property | Value | Reference(s) |
| Appearance | Solid, Off-White Powder | [2] |
| Melting Point | Not explicitly available in cited literature. | |
| Solubility | Soluble in Methanol and DMSO. | [5] |
| Storage | Store in a cool, dry environment, away from light and moisture. | [3] |
Chemical Properties and Characterization
The purity of Terazosin Related Compound C is typically reported to be greater than 95%.[3] Its chemical structure and purity are commonly assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).
Purity Determination by HPLC
A reversed-phase HPLC method is a suitable approach for determining the purity of Terazosin Related Compound C and for separating it from Terazosin and other related impurities.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., citrate (B86180) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV at approximately 254 nm. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical and chemical properties of Terazosin Related Compound C. These are based on standard pharmaceutical analysis methodologies.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts.
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form. Introduce a small amount of the powder into a capillary tube and pack it down to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a steady rate. As the expected melting point is approached, reduce the heating rate to approximately 1-2 °C per minute.
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Assessment (Equilibrium Shake-Flask Method)
This protocol determines the solubility of the compound in various solvents.
-
Preparation: Add an excess amount of Terazosin Related Compound C to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL).
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing Terazosin Related Compound C and its logical relationship to the parent drug, Terazosin.
References
- 1. Terazosin Related Compound C United States Pharmacopeia (USP) Reference Standard [sigmaaldrich.com]
- 2. Terazosin Related Compound C (1,4-Bis(4-amino-6,7-dimethox… [cymitquimica.com]
- 3. Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)- [chembk.com]
- 4. 2,2'-(1,4-Piperazinediyl)bis(6,7-dimethoxy-4-quinazolinamine hydrochloride (1:2) | C24H30Cl2N8O4 | CID 44669936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
Terazosin dimer impurity dihydrochloride CAS number and identification.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the identification, synthesis, and analytical characterization of Terazosin (B121538) dimer impurity dihydrochloride (B599025). This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Terazosin and related pharmaceutical products.
Introduction
Terazosin is a quinazoline (B50416) derivative that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily used in the management of hypertension and benign prostatic hyperplasia (BPH). As with any active pharmaceutical ingredient (API), the synthesis of Terazosin can result in the formation of various impurities. One such process-related impurity is the Terazosin dimer, which is chemically known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. The dihydrochloride salt of this dimer is a critical impurity to monitor and control to ensure the safety and efficacy of Terazosin drug products.
Identification and Chemical Properties
The Terazosin dimer impurity dihydrochloride is recognized by regulatory bodies and is often designated as Terazosin EP Impurity E or Terazosin Related Compound C.
| Identifier | Value |
| Chemical Name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[1] |
| Synonyms | Terazosin EP Impurity E Dihydrochloride, Terazosin Related Compound C[2] |
| CAS Number | 1486464-41-8[3][4][5][6] |
| Molecular Formula | C₂₄H₂₈N₈O₄·2HCl[3] |
| Molecular Weight | 565.45 g/mol [3][4] |
Synthesis of this compound
The formation of the Terazosin dimer impurity is typically a result of a side reaction during the synthesis of the Terazosin API. The primary route involves the reaction of two molecules of 2-chloro-4-amino-6,7-dimethoxyquinazoline with one molecule of piperazine (B1678402).
A common synthetic route for preparing this impurity for use as a reference standard is through an N-substitution reaction.[3] This involves reacting 2-chloro-4-amino-6,7-dimethoxy quinazoline with piperazine. The resulting dimer base is then treated with hydrochloric acid to form the dihydrochloride salt. The structure of the synthesized impurity is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Synthesis of Terazosin Dimer Impurity.
Analytical Characterization
The identification and quantification of this compound in drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method is employed for the separation and quantification of Terazosin and its related compounds, including the dimer impurity.
Experimental Protocol: HPLC Method for Terazosin Impurity Profiling [4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized for adequate separation. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
| Relative Retention Time (RRT) | ~2.57 (relative to Terazosin) |
System Suitability: Before sample analysis, the chromatographic system's performance must be verified. Key system suitability parameters include:
-
Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.[4]
-
Tailing Factor: The tailing factor for the Terazosin peak should not be more than 2.0.[4]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[4]
Sample Preparation: Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
Workflow for HPLC analysis of Terazosin impurities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of the Terazosin dimer impurity. When coupled with liquid chromatography (LC-MS), it allows for the accurate mass determination of the impurity, further confirming its identity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the dimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the dimer impurity. ¹H NMR and ¹³C NMR spectra are used to elucidate the arrangement of atoms within the molecule, confirming the presence of the two quinazoline rings and the central piperazine linker.
Generalized Experimental Protocol for NMR Analysis [5]
-
Sample Preparation: Accurately weigh 5-10 mg of the impurity reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a 5 mm NMR tube.[5]
-
Data Acquisition: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H and ¹³C NMR spectra. Standard pulse sequences are typically used.[5]
-
Data Processing and Interpretation: Process the acquired data (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are then interpreted to confirm the structure of the Terazosin dimer impurity.
Signaling Pathway of Terazosin
Terazosin exerts its therapeutic effects by blocking alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors that, when activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, lead to the activation of phospholipase C. This results in an increase in intracellular inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and smooth muscle contraction.
By antagonizing the alpha-1 adrenergic receptors, Terazosin prevents this signaling cascade, leading to smooth muscle relaxation in blood vessels (lowering blood pressure) and in the prostate and bladder neck (improving urinary flow in BPH). While the specific pharmacological activity of the dimer impurity is not extensively documented, it is crucial to control its levels as its effects are not fully characterized.
Alpha-1 adrenergic signaling pathway and Terazosin's mechanism of action.
References
- 1. This compound | CAS No- 1486464-41-8 | Simson Pharma Limited [simsonpharma.com]
- 2. [PDF] Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control | Semantic Scholar [semanticscholar.org]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Origin and Characterization of Impurities in Terazosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurities associated with Terazosin hydrochloride, a selective alpha-1 adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia. Understanding the origin, characterization, and control of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details the known process-related and degradation impurities, outlines analytical methodologies for their identification and quantification, and presents relevant data in a structured format.
Introduction to Terazosin Hydrochloride and Its Impurities
Terazosin hydrochloride is a quinazoline (B50416) derivative that can contain various impurities arising from its synthesis or degradation over time. Regulatory authorities mandate strict control over these impurities. This guide will delve into the two primary sources of impurities: those related to the manufacturing process and those that are products of the drug's degradation.
Origin of Impurities
The impurities in Terazosin hydrochloride can be broadly categorized into synthesis-related impurities and degradation products.
Synthesis-Related Impurities
These impurities are by-products formed during the synthesis of Terazosin hydrochloride. Their presence and levels are dependent on the synthetic route employed, reaction conditions, and purification processes. One key synthesis-related impurity is Terazosin Impurity E , which is formed through a side reaction during the manufacturing process.[1][2]
The general synthesis of Terazosin involves the reaction of 2-chloro-4-amino-6,7-dimethoxy quinazoline with 1-(2-tetrahydrofuroyl)piperazine.[3] Variations in this process can lead to the formation of several impurities.
Degradation Products
Terazosin hydrochloride is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Hydrolysis is a major degradation pathway for Terazosin. Under both acidic and alkaline conditions, the amide bond is cleaved, leading to the formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline (also known as Terazosin Related Compound A or Impurity C) and tetrahydrofuroic acid .[4][5]
Characterization of Impurities
A comprehensive characterization of impurities is crucial for their identification and quantification. The following table summarizes the known impurities of Terazosin hydrochloride, including their names, origins, and pharmacopeial references.
Table 1: Summary of Known Terazosin Hydrochloride Impurities
| Impurity Designation | Chemical Name | Origin | Pharmacopeial Reference |
| Impurity A | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Process-Related | USP, EP |
| Impurity B | 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine | Degradation | USP, EP |
| Impurity C | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride (B599025) (Terazosin Related Compound A) | Degradation | USP, EP |
| Impurity E | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride | Process-Related | USP, EP |
| Impurity G | 6-O-Desmethyl Terazosin | Process-Related/Metabolite | EP |
| Impurity H | 7-O-Desmethyl Terazosin | Process-Related/Metabolite | EP |
| Impurity K | Prazosin Hydrochloride | Process-Related | EP |
| Impurity L | 1-(Furan-2-ylcarbonyl)piperazine | Process-Related | EP |
| Impurity N | 1-[[(2RS)-Tetrahydrofuran-2-yl]carbonyl]piperazine | Process-Related | EP |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Terazosin and its impurities.[1] A stability-indicating HPLC method is essential for resolving the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed protocol for a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the analysis of Terazosin hydrochloride and its impurities.
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Buffer: 10 mM Ammonium Acetate, pH adjusted to 5.0 with glacial acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 20 µL |
4.1.2. Solution Preparation
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Terazosin hydrochloride reference standard and known impurity standards in the diluent to obtain a known concentration.
-
Sample Solution: Prepare a solution of the Terazosin hydrochloride drug substance or product in the diluent to achieve a target concentration of the API.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.
4.2.1. Acid Hydrolysis
-
Conditions: 0.1 N HCl at 80°C for 10 hours.[4]
-
Procedure: Dissolve the sample in 0.1 N HCl and heat. After the specified time, cool the solution and neutralize with 0.1 N NaOH. Dilute to the final concentration with the diluent.
4.2.2. Alkaline Hydrolysis
-
Conditions: 0.1 N NaOH at 80°C for 20 minutes.[4]
-
Procedure: Dissolve the sample in 0.1 N NaOH and heat. After the specified time, cool the solution and neutralize with 0.1 N HCl. Dilute to the final concentration with the diluent.
4.2.3. Oxidative Degradation
-
Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Procedure: Dissolve the sample in 3% hydrogen peroxide and store at room temperature. After the specified time, dilute to the final concentration with the diluent.
4.2.4. Photolytic Degradation
-
Conditions: Expose the sample solution to UV light (254 nm) for up to 5 days.[5]
-
Procedure: Prepare a solution of the sample and expose it to UV light. A control sample should be stored in the dark under the same conditions.
4.2.5. Thermal Degradation
-
Conditions: Heat the solid sample at 60°C for 3 days.
-
Procedure: Store the solid drug substance in an oven at the specified temperature and time. After exposure, dissolve the sample in the diluent.
Data Presentation
The following table summarizes the quantitative data from forced degradation studies, indicating the extent of degradation and the major degradation products formed under different stress conditions.
Table 2: Summary of Forced Degradation Studies of Terazosin Hydrochloride
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Major Degradation Product(s) | Analytical Method |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 10 hours | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, Tetrahydrofuroic acid | RP-HPLC |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 20 minutes | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | RP-HPLC |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 24 hours | Moderate | Several minor polar impurities | RP-HPLC |
| Photolytic Degradation | UV Light | Room Temp. | 5 days | ~10-30% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | HPTLC |
| Thermal Degradation | Dry Heat | 60°C | 3 days | No significant degradation | - | RP-HPLC |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of impurities in Terazosin hydrochloride.
Conclusion
The control of impurities in Terazosin hydrochloride is a critical aspect of pharmaceutical quality control. A thorough understanding of the potential process-related and degradation impurities, coupled with robust and validated analytical methods, is essential for ensuring the safety and efficacy of the final drug product. This guide has provided a comprehensive overview of the origin and characterization of impurities in Terazosin hydrochloride, offering valuable insights for researchers and drug development professionals.
References
Understanding the degradation products of Terazosin under stress conditions.
This in-depth technical guide provides a comprehensive overview of the degradation products of Terazosin under various stress conditions. Designed for researchers, scientists, and drug development professionals, this document details the intrinsic stability of Terazosin, outlining its degradation pathways and providing detailed experimental protocols for stress testing.
Executive Summary
Terazosin, a selective alpha-1 adrenergic blocker, is susceptible to degradation under certain environmental conditions. Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This guide summarizes the key degradation pathways of Terazosin under acidic, alkaline, oxidative, thermal, and photolytic stress, presenting quantitative data, detailed experimental methodologies, and visual representations of the degradation processes.
Data Presentation: Degradation of Terazosin
The following table summarizes the quantitative data from forced degradation studies of Terazosin under different stress conditions. These studies are essential for understanding the drug's stability profile.
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Major Degradation Product(s) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 40°C | 48 hours | 10-30% (Typical Target) | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1][2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 40°C | 10 hours | 10-30% (Typical Target) | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1][2] |
| Alkaline Hydrolysis | 1 N NaOH | Reflux | 3 hours | Complete Degradation | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | |
| Oxidative Degradation | 30% H₂O₂ (v/v) | 40°C | 5 days | Significant Degradation | Not specified in detail | [2][3] |
| Oxidative Degradation | 3% and 30% H₂O₂ | Room Temperature | 6 and 24 hours | Not specified | Not specified in detail | [3] |
| Thermal Degradation | Solid State | Not specified | Not specified | Not specified | Tetrahydrofuroic acid (decomposes further) | [2] |
| Photolytic Degradation | UV light | Not specified | 5 days | Significant Degradation | Not specified in detail | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the forced degradation studies of Terazosin are provided below. These protocols are based on established methods and guidelines from the International Council for Harmonisation (ICH).[3]
Acid Hydrolysis
-
Objective: To evaluate the degradation of Terazosin in an acidic environment.
-
Procedure:
-
Prepare a stock solution of Terazosin in a suitable solvent (e.g., methanol).
-
Accurately weigh and dissolve Terazosin in 0.1 N Hydrochloric acid.[1]
-
Reflux the solution at 40°C for 48 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide.[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating analytical method (e.g., HPLC).[1]
-
Alkaline Hydrolysis
-
Objective: To assess the degradation of Terazosin in a basic environment.
-
Procedure:
-
Prepare a stock solution of Terazosin.
-
Accurately weigh and dissolve Terazosin in 0.1 N Sodium Hydroxide.[1] For more aggressive degradation, a solution of 100 mg of Terazosin hydrochloride in 90 mL of methanol (B129727) with 10 mL of 1N NaOH can be used.
-
Reflux the solution at 40°C for 10 hours, or for 3 hours in the case of 1N NaOH.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric acid.[1]
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Oxidative Degradation
-
Objective: To investigate the degradation of Terazosin under oxidative stress.
-
Procedure:
-
Prepare a stock solution of Terazosin.
-
Expose the drug solution to 30% H₂O₂ (v/v) at 40°C for up to 5 days.[2][3] Alternatively, store drug solutions in 3% and 30% H₂O₂ at room temperature for 6 and 24 hours.[3]
-
After the exposure period, dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating analytical method.
-
Thermal Degradation
-
Objective: To evaluate the stability of Terazosin when exposed to heat.
-
Procedure:
-
Place the solid drug substance in a controlled temperature chamber.
-
For solution studies, reflux the drug solution at a specified temperature for a defined period.
-
After exposure, dissolve the solid sample in a suitable solvent or dilute the solution sample.
-
Analyze the sample using a validated analytical method.
-
Photolytic Degradation
-
Objective: To assess the stability of Terazosin under exposure to light.
-
Procedure:
-
Expose a solution of the drug to UV light for up to 5 days.[2]
-
A control sample should be kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.[3]
-
After the exposure period, dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating analytical method.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Terazosin and the general workflow for conducting forced degradation studies.
Degradation Pathway of Terazosin
The primary degradation pathway for Terazosin under both acidic and alkaline conditions involves the hydrolysis of the amide bond, leading to the formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.
References
A Comprehensive Technical Guide to the Synonyms, Synthesis, and Analysis of a Key Terazosin Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough exploration of the primary dimer impurity of Terazosin (B121538), chemically known as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (B171597). This document furnishes a detailed overview of its various synonyms, analytical methodologies for its identification and quantification, a summary of its synthesis, and an examination of the relevant pharmacological pathways.
Nomenclature and Synonyms of the Terazosin Dimer Impurity
The dimeric process impurity of Terazosin is recognized by several names in scientific literature and pharmacopeial standards. A clear understanding of these synonyms is crucial for accurate literature searches and unambiguous communication in research and regulatory contexts.
| Synonym | Reference / Context |
| Terazosin Dimer Impurity | General chemical and pharmaceutical literature. |
| Terazosin Related Compound C | United States Pharmacopeia (USP) designation.[] |
| Terazosin EP Impurity E | European Pharmacopoeia (EP) designation.[2] |
| 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | Chemical name according to IUPAC nomenclature.[] |
| 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] | An alternative chemical name.[] |
The dihydrochloride (B599025) salt of this impurity is also a common form encountered in analytical standards and research materials.[]
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Terazosin and its related impurities. The following experimental protocol is a composite method based on established pharmacopeial procedures and scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To detect and quantify 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine and other related substances in Terazosin bulk drug substance.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at a specific pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to ensure separation of all impurities. |
| Flow Rate | Typically 1.0 to 1.5 mL/min. |
| Detection | UV spectrophotometry at a wavelength of 254 nm.[3] |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
System Suitability:
Before initiating sample analysis, the chromatographic system's performance must be verified. Key parameters include:
-
Resolution: The resolution between the Terazosin peak and the nearest eluting impurity peak should be no less than 1.5.
-
Tailing Factor: The tailing factor for the Terazosin peak should not exceed 2.0.
-
Relative Standard Deviation (RSD): For replicate injections of a standard solution, the RSD for the peak area of Terazosin should be no more than 2.0%.
Sample Preparation:
An accurately weighed portion of the Terazosin sample is dissolved in a suitable diluent, which is often the mobile phase, to achieve a predetermined concentration.
Experimental Workflow for Impurity Analysis
Synthesis of 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
The formation of the Terazosin dimer impurity is a known outcome in the synthesis of Terazosin. It is typically formed as a by-product. The general synthetic route involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine (B1678402). Under certain reaction conditions, a second molecule of the quinazoline (B50416) derivative can react with the remaining secondary amine of the piperazine ring, leading to the formation of the dimer.
General Synthesis Protocol
A detailed, step-by-step protocol for the targeted synthesis of this impurity for use as an analytical standard is outlined below. This protocol is a composite of synthetic strategies reported in the chemical literature.
Reaction Scheme:
2-(2-chloro-4-amino-6,7-dimethoxyquinazoline) + Piperazine → 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine + 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline in a suitable high-boiling point solvent such as n-butanol or dimethylformamide (DMF).
-
Addition of Piperazine: Add piperazine to the reaction mixture. The molar ratio of the quinazoline derivative to piperazine is a critical parameter that can be adjusted to favor the formation of the dimer. A molar ratio of approximately 2:1 (quinazoline:piperazine) is typically employed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using techniques such as column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system to yield the pure 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.
Characterization: The structure of the synthesized impurity should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Logical Relationship in Synthesis
Pharmacological Context: Terazosin's Mechanism of Action
Terazosin is a selective alpha-1 adrenergic receptor antagonist. Its therapeutic effects in the treatment of benign prostatic hyperplasia (BPH) and hypertension are a direct result of its ability to block these receptors.
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism
Alpha-1 adrenergic receptors are G-protein coupled receptors. When activated by their endogenous ligands, norepinephrine (B1679862) and epinephrine (B1671497), they initiate a signaling cascade that leads to smooth muscle contraction. Terazosin competitively blocks these receptors, thereby inhibiting this signaling pathway and causing smooth muscle relaxation.
The key steps in this pathway are:
-
Ligand Binding: Norepinephrine or epinephrine binds to the alpha-1 adrenergic receptor.
-
G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.
-
Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the contraction of smooth muscle cells in blood vessels (causing vasoconstriction and an increase in blood pressure) and in the prostate and bladder neck (contributing to the symptoms of BPH).
Terazosin, by blocking the initial ligand binding step, prevents this entire cascade from occurring, resulting in vasodilation and relaxation of the smooth muscle in the urinary tract.
Signaling Pathway Diagram
While the direct impact of the dimer impurity on alpha-1 adrenergic receptor binding affinity has not been extensively reported, it is a critical consideration in drug development. Any impurity with structural similarity to the active pharmaceutical ingredient has the potential to interact with the target receptor, potentially leading to altered efficacy or off-target effects. Further research into the pharmacological activity of 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is warranted to fully understand its potential impact.
References
Molecular weight and formula of Terazosin dimer impurity dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the Terazosin dimer impurity dihydrochloride, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Terazosin. Understanding the physicochemical properties and analytical methodologies for this impurity is paramount for ensuring the quality, safety, and efficacy of Terazosin drug products. This document outlines the core molecular data, detailed experimental protocols for identification and quantification, and a logical workflow for its analysis.
Core Data Presentation
The quantitative data for this compound, also known as Terazosin EP Impurity E, are summarized in the table below for easy reference and comparison.
| Parameter | Value | Citations |
| Chemical Name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |
| Synonyms | Terazosin EP Impurity E Dihydrochloride | |
| CAS Number | 1486464-41-8 | |
| Molecular Formula | C₂₄H₃₀Cl₂N₈O₄ | |
| Molecular Weight | 565.45 g/mol |
Experimental Protocols
The identification and quantification of the Terazosin dimer impurity are typically achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). The following is a representative protocol synthesized from established pharmacopeial methods and scientific literature for the analysis of Terazosin and its related compounds.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
Objective: To separate, identify, and quantify the Terazosin dimer impurity from the parent API and other related substances.
Materials and Reagents:
-
Terazosin Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Glacial Acetic Acid
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size)
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient mixture of a buffered aqueous phase (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient program should be optimized for adequate separation. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C (or ambient) |
System Suitability:
Before sample analysis, the chromatographic system's performance must be verified. Key parameters include:
-
Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Terazosin peak should not exceed 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Terazosin Hydrochloride and this compound reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Terazosin sample in a suitable diluent to obtain a known concentration.
Analysis:
Inject the standard and sample solutions into the chromatograph, record the chromatograms, and identify the peak corresponding to the dimer impurity by comparing its retention time with that of the reference standard. The quantification is performed by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.
Synthesis of this compound (Impurity E)
A brief description of the synthesis involves an N-substitution reaction. The impurity is prepared from 2-chloro-4-amino-6,7-dimethoxy quinazoline. The structure of the synthesized impurity is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of the Terazosin dimer impurity.
Caption: Workflow for HPLC Analysis of Terazosin Dimer Impurity.
Unveiling the Structure of a Terazosin Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of a known dimeric impurity of Terazosin. The impurity, identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, also documented as Terazosin impurity E, is a critical parameter to monitor in the quality control of the active pharmaceutical ingredient (API). This document outlines the expected spectroscopic data (NMR, MS, and IR), detailed experimental protocols for its identification, and logical workflows for impurity analysis.
Spectroscopic Data Summary
While complete, publicly accessible raw spectroscopic data for the Terazosin dimer impurity is limited, the following tables summarize the expected and reported data based on available information and analysis of structurally similar compounds. This data is essential for the accurate identification and quantification of this impurity in Terazosin drug substances and products.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.50 (s, 2H) | Ar-H (quinazoline C5-H) |
| ~6.80 (s, 2H) | Ar-H (quinazoline C8-H) |
| ~7.10 (br s, 4H) | -NH₂ |
| ~3.90 (s, 12H) | -OCH₃ |
| ~3.80 (t, 8H) | Piperazine-H |
Note: Expected chemical shifts are based on typical values for quinazoline (B50416) and piperazine (B1678402) moieties and may vary depending on the solvent and experimental conditions. A 1H NMR spectrum for 1,4-Bis-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is reportedly available on the SpectraBase online database.
Table 2: Mass Spectrometry (MS) Data
| Technique | Expected m/z | Assignment |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 493.2 | Protonated molecular ion |
| [M+2H]²⁺ ≈ 247.1 | Doubly protonated molecular ion |
The structure of the dimer impurity has been confirmed by mass spectrometry.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | N-H stretching (amine) |
| ~3000 - 2800 | C-H stretching (aromatic and aliphatic) |
| ~1650 - 1600 | C=N stretching (quinazoline) and N-H bending |
| ~1600 - 1450 | Aromatic C=C stretching |
| ~1250 - 1000 | C-O stretching (ether) |
An FTIR spectrum for 1,4-Bis-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is reportedly available on the SpectraBase online database.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the identification and characterization of the Terazosin dimer impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isolated impurity or a reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a final volume of 0.5-0.7 mL in a clean NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.
-
Assign the peaks based on chemical shifts, coupling patterns, and comparison with known spectra of related structures.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal for accurate mass determination.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weight of the impurity.
-
Fragmentation Analysis (MS/MS): Select the parent ion of the impurity and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern for structural elucidation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide and press it into a thin pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Workflows
The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows involved in the identification and characterization of the Terazosin dimer impurity.
Methodological & Application
Application Note: Identification of Terazosin Impurities using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and characterization of potential impurities in Terazosin (B121538) active pharmaceutical ingredient (API) and formulated products. Terazosin, a quinazoline (B50416) derivative, is an alpha-1-selective adrenoceptor blocking agent used in the treatment of benign prostatic hyperplasia and hypertension.[1][2] Ensuring the purity of Terazosin is critical for its safety and efficacy.[3] This protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling the sensitive and specific detection of known and unknown Terazosin-related impurities.
Introduction
The manufacturing process of Terazosin, as well as its degradation over time, can lead to the formation of various impurities.[3] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for these impurities.[3][4] Therefore, a reliable analytical method is essential for their identification and quantification. LC-MS/MS offers high sensitivity and selectivity, making it an ideal technique for impurity profiling.[5] This protocol outlines a method using a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled to a tandem mass spectrometer for the separation and identification of Terazosin and its related substances.
Experimental Protocol
Materials and Reagents
-
Terazosin Hydrochloride Reference Standard (USP or EP)
-
Terazosin Related Compound A, B, and C Reference Standards (USP or EP)[4][6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
A suitable C18 or C8 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Terazosin reference standard in methanol.
-
Impurity Stock Solutions (1 mg/mL): Prepare individual stock solutions of known Terazosin impurities (e.g., Related Compounds A, B, C) in methanol.
-
Working Standard Solution (10 µg/mL): Dilute the Terazosin stock solution with the initial mobile phase to achieve a final concentration of 10 µg/mL.
-
Spiked Sample Solution: To a solution of the Terazosin test sample, spike with known impurities at a level of 0.1-1.0% relative to the main analyte concentration to verify peak identification and separation.
-
Test Sample Preparation: Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration, typically around 1 mg/mL.[3]
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: The gradient should be optimized to achieve adequate separation of all impurities.[3]
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[7] |
| Source Temperature | 150 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 150 kPa[7] |
| Scan Mode | Full Scan (for initial identification) and Product Ion Scan (for structural elucidation) |
| Collision Energy | Ramped (e.g., 10-40 eV) to generate fragment ions |
Data Analysis
-
Process the acquired data using the instrument's software.
-
Identify known impurities by comparing their retention times and mass spectra with those of the reference standards.
-
For unknown impurities, determine the accurate mass of the precursor ion from the full scan data and propose elemental compositions.
-
Elucidate the structure of unknown impurities by interpreting their fragmentation patterns obtained from the product ion scans. Common fragmentation pathways for Terazosin and its derivatives involve the piperazine (B1678402) ring and the quinazoline core.[8]
Data Presentation
Table 1: Known Terazosin Impurities and their Mass Information
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Terazosin | C₁₉H₂₅N₅O₄ | 387.44[1] | 388.19 |
| Terazosin Related Compound A | C₁₄H₁₇N₅O₂ | 287.32 | 288.14 |
| Terazosin Related Compound C | C₁₄H₁₇N₅O₂ | 287.32 | 288.14 |
| 6,7-dimethoxy-2-(piperazin-1-yl) quinazolin-4-amine | C₁₄H₁₉N₅O₂ | 289.33 | 290.16 |
Note: This table should be populated with all known and potential impurities. The molecular formulas and weights for some impurities may need to be sourced from pharmacopeias or relevant literature.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of Terazosin impurities.
Caption: Logical relationship of impurity formation and analysis in Terazosin.
Conclusion
The described LC-MS/MS protocol provides a sensitive and specific method for the identification of impurities in Terazosin. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to ensure the quality and safety of Terazosin products. The detailed experimental conditions and data analysis workflow can be adapted and optimized for specific laboratory instrumentation and regulatory requirements. Forced degradation studies are also recommended to identify potential degradation products that may not be present in routine stability studies.[9][10]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Terazosin Hydrochloride | C19H30ClN5O6 | CID 63016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. researchgate.net [researchgate.net]
- 6. Terazosin EP Impurity C | 60547-97-9 | SynZeal [synzeal.com]
- 7. Identification of related substances in terazosin hydrochloride w...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. waters.com [waters.com]
Development of a stability-indicating assay for Terazosin.
An Application Note for the Development of a Stability-Indicating Assay for Terazosin
Introduction
Terazosin is a quinazoline (B50416) derivative that functions as a selective alpha-1 adrenergic blocker.[1] It is primarily utilized in the management of hypertension and symptomatic benign prostatic hyperplasia (BPH).[2][3] The mechanism of action involves blocking the effects of adrenaline on alpha-1 adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels and the prostate.[3][4] To ensure the safety, efficacy, and quality of a drug product throughout its shelf life, it is imperative to develop and validate a stability-indicating assay method (SIAM).
A SIAM is a validated analytical procedure designed to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] The development of such a method is a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines.[1] This involves subjecting the drug substance to forced degradation under various stress conditions to understand its intrinsic stability and to generate potential degradation products.[5]
This document provides detailed protocols for conducting forced degradation studies on Terazosin and for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are performed to identify the likely degradation pathways of Terazosin and to demonstrate the specificity of the analytical method.[1] The objective is to achieve partial degradation of the drug, typically in the range of 10-30%.[1][6]
Acid Hydrolysis
-
Objective: To evaluate the stability of Terazosin in an acidic environment.
-
Protocol:
-
Accurately weigh and dissolve a sample of Terazosin in 0.1 N Hydrochloric acid.[1]
-
After the specified duration, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent volume of 0.1 N Sodium Hydroxide.[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[1]
-
Alkaline Hydrolysis
-
Objective: To assess the degradation of Terazosin in a basic environment.
-
Protocol:
-
Accurately weigh and dissolve a sample of Terazosin in 0.1 N Sodium Hydroxide.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric acid.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation
-
Objective: To investigate the degradation of Terazosin under oxidative stress.
-
Protocol:
Thermal Degradation
-
Objective: To determine the effect of heat on the stability of solid-state Terazosin.
-
Protocol:
-
Place a sample of solid Terazosin in a thermostatically controlled oven.
-
Expose the sample to a temperature of 60°C for 3 days.[7]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dissolve an accurately weighed amount of the stressed sample in the mobile phase for analysis.[1]
-
Photolytic Degradation
-
Objective: To evaluate the photosensitivity of Terazosin.
-
Protocol:
-
Expose a solution of Terazosin to UV light for up to 5 days.[6]
-
As per ICH guidelines, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light.[5]
-
A control sample should be kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.[2]
-
After the exposure period, dilute the samples to an appropriate concentration for analysis.[2]
-
Data Presentation: Summary of Forced Degradation Studies
The results from the forced degradation studies are summarized below. The primary degradation product observed under hydrolytic conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[6][8]
| Stress Condition | Reagent / Method | Temperature | Duration | % Degradation (Typical) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 N HCl | 40°C | 48 hours | 15 - 25% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| Alkaline Hydrolysis | 0.1 N NaOH | 40°C | 10 hours | 20 - 30% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| Oxidative | 30% H₂O₂ | 40°C | 5 days | 10 - 20% | Oxidative degradants |
| Thermal | Dry Heat | 60°C | 3 days | < 5% | Minimal degradation observed |
| Photolytic | UV Light | Ambient | 5 days | 5 - 15% | Photolytic degradants |
Visualization of Workflows and Pathways
Caption: Experimental workflow for developing a stability-indicating assay.
Caption: Simplified signaling pathway of Terazosin's antagonist action.
Caption: Primary degradation pathway of Terazosin under hydrolytic stress.
Stability-Indicating HPLC Method Protocol
This section details a typical reversed-phase HPLC method for the quantitative determination of Terazosin in the presence of its degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | Acetonitrile : Acetate Buffer (pH 6.0) (70:30 v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[7][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh about 25 mg of Terazosin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range (e.g., 50-250 µg/mL).[9]
-
Sample Preparation: For stressed samples, after neutralization and dilution, ensure the final concentration is within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The chromatograms of the stressed samples should confirm that the main Terazosin peak is well-resolved from all degradation product peaks, proving the method's specificity.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Drug peak is resolved from degradant peaks (Resolution > 2). | The method is specific for Terazosin. |
| Linearity | Correlation coefficient (r²) ≥ 0.999[10] | Linear over the range of 50-250 µg/mL with r² = 0.999.[8][10] |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2% | Intra-day and Inter-day RSD values were < 1.5%. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery was found to be 99.5% - 101.5%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.065 µg/mL[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.197 µg/mL[7] |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition). | The method was found to be robust. |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the development and validation of a stability-indicating assay for Terazosin. The forced degradation studies are crucial for understanding the drug's stability profile and for ensuring the specificity of the analytical method.[1] The described HPLC method is specific, linear, precise, and accurate for the determination of Terazosin in the presence of its degradation products.[1] This comprehensive approach can be effectively utilized by researchers and drug development professionals for routine quality control and stability testing of Terazosin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 7. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [sciepub.com]
Application Notes and Protocols for Terazosin Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the sample preparation and analysis of Terazosin and its impurities. The information is designed to assist in the development of robust analytical methods for quality control and stability testing of Terazosin drug substances and products.
Introduction
Terazosin is a selective alpha-1 adrenergic antagonist used in the treatment of benign prostatic hyperplasia and hypertension.[1] The purity of the active pharmaceutical ingredient (API) is crucial for the safety and efficacy of the final drug product. Regulatory agencies mandate strict control over impurities, which can arise from the manufacturing process or degradation of the drug substance over time.[1] High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the separation and quantification of Terazosin and its impurities.[2]
Sample Preparation Techniques
Sample Preparation from Tablets
This protocol outlines the procedure for preparing samples from Terazosin tablets for HPLC analysis.[1]
Protocol:
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Terazosin.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol (B129727) to the flask.
-
Sonicate the mixture for 15 minutes to facilitate the dissolution of Terazosin.
-
Dilute the solution to the mark with methanol.
-
Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of Terazosin and its impurities.
Protocols:
-
Standard Stock Solution (1 mg/mL of Terazosin): Accurately weigh about 25 mg of Terazosin Hydrochloride Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent.[1]
-
Impurity Stock Solution (1 mg/mL of Terazosin Related Compound A): Accurately weigh approximately 5 mg of Terazosin Related Compound A Reference Standard into a 5 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Standard Solution (for Assay): Dilute the Standard Stock Solution with methanol to achieve a final concentration of 100 µg/mL.[1]
-
Spiked Sample Solution (for Method Development and Validation): Prepare a solution of Terazosin at a concentration of 100 µg/mL. Spike this solution with the Impurity Stock Solution to obtain a final impurity concentration of approximately 0.5-1.0% of the Terazosin concentration.[1]
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3] These studies involve subjecting the drug to various stress conditions to accelerate its degradation.
General Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of Terazosin.
Experimental Protocols for Forced Degradation
The following are detailed protocols for subjecting Terazosin to various stress conditions.
Acid Hydrolysis:
-
Accurately weigh and dissolve Terazosin in 0.1 N Hydrochloric acid.[3]
-
Reflux the solution at 40°C for 48 hours.[3]
-
After cooling to room temperature, neutralize the solution with an equivalent volume of 0.1 N Sodium Hydroxide.[3]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[3]
Alkaline Hydrolysis:
-
Accurately weigh and dissolve Terazosin in 0.1 N Sodium Hydroxide.[3]
-
Reflux the solution at 40°C for 10 hours.[3]
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 N Hydrochloric acid.[3]
-
Dilute the resulting solution with the mobile phase for HPLC analysis.[3]
Oxidative Degradation:
-
Prepare a solution of Terazosin in 3% Hydrogen Peroxide.[1]
-
Keep the solution at room temperature for 24 hours.[1]
-
Dilute the solution with the mobile phase to an appropriate concentration before analysis.
Photolytic Degradation:
-
Expose a solution of Terazosin to UV light for 3 days.[1]
-
A control sample should be kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.[4]
-
After the exposure period, dilute the samples to a suitable concentration for analysis.
Thermal Degradation:
-
Keep the solid Terazosin drug substance in a stability chamber at 60°C for 3 days.[5]
-
After the specified duration, dissolve an accurately weighed amount of the stressed sample in the mobile phase for analysis.[3]
Summary of Forced Degradation Results
The following table summarizes typical quantitative data obtained from forced degradation studies of Terazosin.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 0.1N HCl | 48 hours | 40°C | Significant degradation with the formation of multiple degradation products.[3] |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 40°C | Moderate degradation observed.[3][5] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | Moderate degradation with the formation of several minor, more polar impurities.[1] |
| Photolytic Degradation | UV light | 3 days | Ambient | Some degradation was noted, resulting in the formation of multiple small impurity peaks.[1] |
| Thermal Degradation | Solid State | 3 days | 60°C | Minimal degradation observed.[5] |
HPLC Method for Impurity Profiling
A robust HPLC method is essential for the effective separation and quantification of Terazosin and its impurities.
Chromatographic Conditions
The following table outlines a typical set of chromatographic conditions for Terazosin impurity profiling.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase | A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2] |
| Flow Rate | 1.0 - 1.5 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C)[2] |
System Suitability
Before sample analysis, the performance of the chromatographic system must be evaluated using system suitability parameters.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.[2] |
| Tailing Factor | The tailing factor for the Terazosin peak should be not more than 2.0.[2] |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[2] |
Experimental Workflow for HPLC Analysis
Caption: General workflow for the analysis of Terazosin impurities by HPLC.
Signaling Pathway of Terazosin
Terazosin functions by selectively blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels, which in turn decreases blood pressure. It also relaxes the smooth muscle in the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia.[2]
Caption: Simplified signaling pathway of Terazosin's mechanism of action.
References
Application Note: Establishing and Utilizing Terazosin Dimer Impurity as a Reference Standard for Pharmaceutical Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terazosin (B121538) is a quinazoline (B50416) derivative that acts as an alpha-1-selective adrenoceptor blocking agent, widely prescribed for treating benign prostatic hyperplasia (BPH) and hypertension.[1][2] In the manufacturing and storage of any active pharmaceutical ingredient (API) like Terazosin, the formation of impurities is a critical concern that can impact the safety and efficacy of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities.[3][4]
The Terazosin dimer, specifically 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (also known as Terazosin Impurity E), is a potential process-related impurity or degradation product.[5] To accurately quantify this impurity in batches of Terazosin, a well-characterized reference standard of the impurity itself is required.[3][6] This application note provides a detailed protocol for the qualification of Terazosin dimer impurity as a reference standard and its subsequent use in analytical methods for quality control.
Part 1: Qualification of Terazosin Dimer Impurity as a Reference Standard
Before an impurity can be used as a reference standard, it must be rigorously characterized to confirm its identity, purity, and potency. This process, known as qualification, ensures the standard is suitable for its intended analytical purpose.[3][7] A primary reference standard should ideally have a purity of 99.5% or higher.[8]
Logical Framework for Reference Standards
The following diagram illustrates the fundamental relationship between the API, its impurity, and the corresponding reference standard used for analytical control.
Caption: Logical relationship between API, impurity, and reference standard.
Experimental Workflow for Qualification
The qualification process involves several critical steps, from isolation to final certification. The workflow below outlines a typical procedure for establishing a new reference standard.
Caption: Experimental workflow for qualifying a reference standard.
Protocol 1: Qualification of Terazosin Dimer Impurity
1. Isolation and Purification:
-
Isolate the crude dimer impurity from Terazosin mother liquor or synthesize it using an appropriate chemical route.[8][9]
-
Purify the isolated material using column chromatography or multiple recrystallizations until the purity, as determined by a preliminary HPLC scan, does not significantly increase.[8]
2. Structural Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight. For Terazosin Dimer (C₂₄H₂₈N₈O₄), the expected molecular weight is approximately 492.53 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the chemical structure and confirm the identity of the dimer.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional groups.
3. Purity Determination by HPLC:
-
Develop and validate a stability-indicating HPLC method capable of separating the dimer from Terazosin and other related impurities.[10] High-performance liquid chromatography (HPLC) is the most common technique for this purpose.[1]
-
Inject a solution of the purified dimer and determine the peak area percentage of the main component.
-
The purity is calculated as: Purity (%) = (Area_dimer / Area_total) * 100.
4. Content of Volatiles and Inorganic Impurities:
-
Water Content: Determine the water content using Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using Gas Chromatography (GC) with a headspace autosampler, as per ICH Q3C guidelines.[7]
-
Sulfated Ash: Determine the content of inorganic impurities by measuring the sulfated ash.
5. Purity Assignment:
-
Calculate the final assigned purity of the reference standard by correcting for the content of water, residual solvents, and inorganic impurities.
-
Assigned Purity = Purity_HPLC * [(100 - %Water - %Residual Solvents - %Sulfated Ash) / 100]
Data Presentation: Characterization and Purity
All quantitative data should be summarized for clarity.
Table 1: Physicochemical Characterization of Terazosin Dimer Impurity (Lot: XYZ-001)
| Test | Method | Result | Specification |
|---|---|---|---|
| Identity | |||
| Mass Spectrum | ESI-MS | Conforms to structure (m/z [M+H]⁺ ≈ 493.5) | Matches theoretical mass |
| ¹H NMR | 400 MHz | Conforms to structure | Matches reference spectrum |
| Purity & Impurities | |||
| Chromatographic Purity | HPLC | 99.85% | ≥ 99.5% |
| Water Content | Karl Fischer | 0.12% | ≤ 0.5% |
| Residual Solvents | GC-HS | < 0.05% (Acetone) | Meets ICH Q3C limits |
| Sulfated Ash | Gravimetry | 0.03% | ≤ 0.1% |
| Assigned Purity | Calculation | 99.65% | For Information |
Part 2: Application in Routine Quality Control
Once qualified, the Terazosin dimer reference standard is used for two primary purposes in the analysis of Terazosin API and drug products: qualitative identification and quantitative determination.[6]
Application 1: Qualitative Identification
The reference standard is used as a marker to confirm the identity of the dimer peak in the chromatogram of a Terazosin test sample. This is typically done by comparing retention times. The relative retention time (RRT) is a critical parameter for this identification.[1]
Application 2: Quantitative Determination
The standard is used to accurately calculate the concentration of the dimer impurity in a sample. This requires a validated quantitative analytical method, most commonly HPLC with UV detection.[1][11]
Protocol 2: Quantification of Terazosin Dimer Impurity in Terazosin API
1. Materials and Equipment:
-
Qualified Terazosin Dimer Reference Standard (RS)
-
Terazosin API test sample
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks, pipettes, and vials
-
HPLC grade solvents (e.g., Acetonitrile, Methanol) and reagents (e.g., buffers).[1][12]
2. Chromatographic Conditions:
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient mixture of an aqueous buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of Terazosin Dimer RS into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 100 µg/mL). Prepare further dilutions as needed.
-
Test Solution: Accurately weigh about 100 mg of Terazosin API into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
4. System Suitability:
-
Before analysis, verify the performance of the chromatographic system.[1]
Table 3: System Suitability Requirements
| Parameter | Requirement |
|---|---|
| Resolution | ≥ 1.5 between the dimer peak and the closest eluting peak |
| Tailing Factor (Dimer Peak) | ≤ 2.0 |
| RSD (Peak Area) | ≤ 2.0% for six replicate injections of the standard solution |
5. Analysis and Calculation:
-
Inject the diluent (as a blank), the standard solution, and the test solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of Terazosin dimer impurity in the Terazosin API sample using the following formula:
% Dimer Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity_sample = Peak area of the dimer in the test solution.
-
Area_standard = Average peak area of the dimer in the standard solution.
-
Conc_standard = Concentration of the dimer RS (e.g., in mg/mL).
-
Conc_sample = Concentration of the Terazosin API in the test solution (e.g., in mg/mL).
-
Purity_standard = Assigned purity of the Terazosin Dimer RS (e.g., 99.65% = 0.9965).
-
Mechanism of Action: Terazosin Signaling Pathway
To provide context for the API's therapeutic action, the following diagram illustrates the signaling pathway affected by Terazosin. Terazosin blocks the alpha-1 adrenergic receptor, preventing norepinephrine (B1679862) from binding and causing vasoconstriction. This leads to smooth muscle relaxation.[1]
Caption: Simplified signaling pathway for Terazosin's mechanism of action.
The effective control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Terazosin.[1] Establishing a qualified reference standard for the Terazosin dimer impurity is an essential prerequisite for accurate analytical monitoring. The protocols and data presented in this application note provide a comprehensive framework for researchers and quality control professionals to qualify and utilize this impurity standard, thereby supporting the development and manufacturing of high-quality pharmaceutical products in compliance with global regulatory expectations.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control | Semantic Scholar [semanticscholar.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Qualification impurities for Human Use [a3p.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pharmtech.com [pharmtech.com]
- 8. eag.com [eag.com]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
Unveiling the Stability of Terazosin: A Guide to Forced Degradation Studies and Impurity Profiling
Application Note
Introduction
Terazosin is a selective alpha-1 adrenergic blocker widely prescribed for the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Ensuring the safety and efficacy of pharmaceutical products like Terazosin necessitates a thorough understanding of its stability profile. Forced degradation studies are a cornerstone of the drug development process, providing critical insights into the intrinsic stability of the drug substance. These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its decomposition.[2] The data generated from these studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive protocol for conducting forced degradation studies on Terazosin, aimed at identifying and quantifying potential impurities.
Summary of Findings
Forced degradation studies of Terazosin under various stress conditions revealed its susceptibility to degradation, primarily through hydrolysis of the amide linkage. The major degradation product identified across acidic and alkaline conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[2] The following table summarizes the quantitative results from these studies.
Data Presentation
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Major Degradation Products Identified | Analytical Method | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 10 hours | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, Tetrahydrofuroic acid | RP-HPLC | [2][3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 20 minutes | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | RP-HPLC | [2][3] |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 24 hours | Not Significant | - | RP-HPLC | [3] |
| Thermal Degradation | Solid State | 60°C | 3 days | Not Significant | - | RP-HPLC | [3] |
| Photolytic Degradation | Sunlight Exposure | Ambient | 3 days | Significant | Multiple unidentified degradants | RP-HPLC | [3] |
Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the separation and quantification of Terazosin and its degradation products.[1]
| Parameter | Specification |
| Column | Kromasil C18 (250 x 4.6 mm, 5.0 µm)[1][3] |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[1][3] |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 9 | |
| 14 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[1][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
Forced Degradation Protocols
The goal of these protocols is to achieve a target degradation of 10-30%.[1]
-
Objective: To assess the degradation of Terazosin in an acidic environment.[2]
-
Procedure:
-
Accurately weigh and dissolve Terazosin in 0.1 N Hydrochloric acid to a known concentration.[1]
-
Reflux the solution at 80°C for 10 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume of 0.1 N Sodium Hydroxide.[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[1]
-
-
Objective: To evaluate the degradation of Terazosin in a basic environment.[2]
-
Procedure:
-
Accurately weigh and dissolve Terazosin in 0.1 N Sodium Hydroxide to a known concentration.[1]
-
Reflux the solution at 80°C for 20 minutes.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume of 0.1 N Hydrochloric acid.[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[1]
-
-
Objective: To investigate the degradation of Terazosin under oxidative stress.[2]
-
Procedure:
-
Objective: To assess the effect of heat on the stability of Terazosin in the solid state.
-
Procedure:
-
Place a known quantity of solid Terazosin drug substance in a suitable container.
-
Expose the sample to a temperature of 60°C for 3 days.[3]
-
After exposure, dissolve the solid sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Objective: To determine the photosensitivity of Terazosin.
-
Procedure:
-
Expose a known concentration of Terazosin solution and solid drug substance to direct sunlight for 3 days.[3]
-
A control sample should be kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.[2]
-
After the exposure period, prepare the samples to an appropriate concentration for analysis.
-
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies of Terazosin.
Caption: Primary Degradation Pathway of Terazosin under Hydrolytic Stress.
References
Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Terazosin
These application notes provide a detailed overview and validated protocols for the quantitative determination of Terazosin in pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). This information is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique that offers several advantages for pharmaceutical analysis, including high sample throughput, low operating costs, and the ability to analyze multiple samples simultaneously. This document outlines two established HPTLC methods for the quantification of Terazosin, an alpha-1-adrenergic blocker used in the treatment of benign prostatic hyperplasia and hypertension.
Method 1: HPTLC Analysis of Terazosin
This method is suitable for the quantitative estimation of Terazosin hydrochloride in pharmaceutical dosage forms.[1][2][3]
Experimental Protocol
1. Materials and Reagents:
-
Standard: Terazosin Hydrochloride reference standard
-
Solvents: Chloroform, Toluene, Methanol (all analytical grade)
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60F-254 (20 cm x 10 cm, 250 µm thickness)
2. Standard Solution Preparation:
-
Prepare a stock solution of Terazosin hydrochloride in a suitable solvent (e.g., methanol) to a concentration of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions of varying concentrations.
3. Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to a specific amount of Terazosin into a volumetric flask.
-
Dissolve the powder in methanol, sonicate for 15-20 minutes, and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
4. Chromatography:
-
Mobile Phase: Chloroform: Toluene: Methanol (9:1:6, v/v/v)[1][2][3]
-
Application: Apply the standard and sample solutions as bands of appropriate width onto the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a distance of approximately 80 mm.
-
Drying: After development, air dry the plate to evaporate the solvents.
5. Densitometric Analysis:
-
Scan the dried plate using a TLC scanner at a detection wavelength of 254 nm.[1][2][3]
-
Record the peak areas and calculate the concentration of Terazosin in the sample by comparing the peak area of the sample with that of the standard.
Quantitative Data Summary
| Parameter | Value | Reference |
| Rf Value | ~0.8 | [2] |
| Linearity Range | 50 - 2500 µg/mL | [1][2][3] |
| Correlation Coefficient (r²) | 0.999 | [1][2] |
| Limit of Detection (LOD) | 18.06 µg/mL | [2] |
| Limit of Quantification (LOQ) | 54.72 µg/mL | [2] |
| Recovery | 99.15 - 100.64% | [2] |
Method 2: Alternative HPTLC Analysis of Terazosin
This method presents an alternative mobile phase composition for the determination of Terazosin.[4]
Experimental Protocol
1. Materials and Reagents:
-
Standard: Terazosin Hydrochloride Dihydrate reference standard
-
Solvents: Chloroform, Toluene, Methanol (all analytical grade)
-
Stationary Phase: Pre-coated silica gel aluminum plates 60F-254
2. Standard and Sample Preparation:
-
Follow the procedures outlined in Method 1 for the preparation of standard and sample solutions.
3. Chromatography:
-
Mobile Phase: Chloroform: Toluene: Methanol (5:3:2, v/v/v)[4]
-
Application & Development: Follow the procedures as described in Method 1.
4. Densitometric Analysis:
-
Scan the plate at a detection wavelength of 250 nm.[4]
-
Quantify the amount of Terazosin as described in Method 1.
Quantitative Data Summary
| Parameter | Value | Reference |
| Rf Value | ~0.8 | [4] |
| Linearity Range | 50 - 150 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.999 | [4] |
| Limit of Detection (LOD) | 0.3983 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1.207 µg/mL | [4] |
| Recovery | 108.32 - 128.83% | [4] |
Method 3: Simultaneous HPTLC Analysis of Terazosin and Other α1-Adrenergic Blockers
This method is designed for the simultaneous determination of Terazosin along with other drugs like alfuzosin, prazosin, doxazosin, and finasteride.[5]
Experimental Protocol
1. Materials and Reagents:
-
Standards: Terazosin Hydrochloride, Alfuzosin Hydrochloride, Prazosin Hydrochloride, Doxazosin Mesylate, Finasteride reference standards
-
Solvents: Methylene chloride, n-hexane, Methanol (all analytical grade)
-
Stationary Phase: TLC silica gel plates
2. Standard and Sample Preparation:
-
Prepare individual or mixed standard solutions of the analytes in methanol.
-
Prepare sample solutions from pharmaceutical formulations as described in Method 1.
3. Chromatography:
-
Mobile Phase: Methylene chloride: n-hexane: Methanol (8.8:0.3:0.9, by volume)[5]
-
Application & Development: Follow the procedures as described in Method 1.
4. Densitometric Analysis:
-
Scan the plate at 254 nm for the α-blockers (including Terazosin).[5]
-
Quantify the analytes as described in Method 1.
Quantitative Data Summary for Terazosin
| Parameter | Value | Reference |
| Rf Value | 0.36 | [5] |
| Linearity Range | 30 - 350 ng/spot | [5] |
| Correlation Coefficient (r) | > 0.9990 | [5] |
| Recovery | 98.27 - 101.97% | [5] |
Experimental Workflow
Caption: Experimental workflow for HPTLC analysis of Terazosin.
Stability-Indicating Assay
The HPTLC method has been shown to be stability-indicating. Terazosin was subjected to stress conditions including acidic, alkaline, thermal, photolytic, and oxidative stress. The degradation products were well-resolved from the parent drug, demonstrating the specificity of the method for the analysis of Terazosin in the presence of its degradation products.[1][2][3]
References
Application Note and Protocol for the Laboratory Synthesis of Terazosin Dimer Impurity Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Terazosin Dimer Impurity Dihydrochloride (B599025), also known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride or Terazosin EP Impurity E. This impurity is a critical reference standard for the quality control of the alpha-1-selective adrenoceptor blocking agent, Terazosin. The synthesis involves a nucleophilic substitution reaction between 2-chloro-4-amino-6,7-dimethoxyquinazoline and piperazine (B1678402). This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization data.
Introduction
Terazosin is a quinazoline (B50416) derivative widely used for the treatment of symptomatic benign prostatic hyperplasia and hypertension. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. The Terazosin dimer impurity can arise during the synthesis of Terazosin if the piperazine molecule reacts with two molecules of the quinazoline intermediate instead of one. This document describes a robust method for the synthesis of this dimer impurity to be used as a reference standard in analytical methods.
Reaction Scheme
The synthesis of the Terazosin dimer impurity proceeds via an N-substitution reaction. The proposed reaction scheme is as follows:
2-chloro-4-amino-6,7-dimethoxyquinazoline + piperazine → 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine + 2 HCl → 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride
Experimental Protocol
Materials and Equipment:
-
2-chloro-4-amino-6,7-dimethoxyquinazoline (Starting Material)
-
Piperazine (Anhydrous)
-
Isoamyl alcohol (Solvent)
-
Hydrochloric acid (HCl) in isopropanol (B130326)
-
Triethylamine (Base, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-amino-6,7-dimethoxyquinazoline.
-
Reagent Addition: Add isoamyl alcohol as the solvent. Subsequently, add anhydrous piperazine to the flask. A molar ratio of approximately 2.2:1 of the quinazoline derivative to piperazine should be used to favor the formation of the dimer.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-135°C) with continuous stirring. Monitor the reaction progress by HPLC until the starting material is substantially consumed. The reaction time can vary but is typically in the range of 24-48 hours.
-
Isolation of the Free Base: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Filter the solid using a Buchner funnel and wash with a small amount of cold isoamyl alcohol and then with diethyl ether to remove residual solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as a mixture of dimethylformamide (DMF) and water or by column chromatography on silica (B1680970) gel.[1]
-
Formation of the Dihydrochloride Salt: Suspend the purified free base in isopropanol. While stirring, add a solution of hydrochloric acid in isopropanol dropwise until the pH of the mixture is acidic (pH 1-2).
-
Final Product Isolation: Stir the mixture at room temperature for a few hours to allow for complete salt formation and precipitation. Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to yield the Terazosin Dimer Impurity Dihydrochloride.
Data Presentation
| Parameter | Value |
| Starting Material | 2-chloro-4-amino-6,7-dimethoxyquinazoline |
| Reagent | Piperazine (anhydrous) |
| Molar Ratio (quinazoline:piperazine) | ~ 2.2 : 1 |
| Solvent | Isoamyl alcohol |
| Reaction Temperature | Reflux (~130-135°C) |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C24H28N10O4 · 2HCl |
| Molecular Weight | 597.46 g/mol |
Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.
-
HPLC: The purity of the final compound should be determined by HPLC analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isoamyl alcohol is flammable and an irritant. Avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The successful synthesis and characterization of this impurity are essential for the accurate quality control of Terazosin API and its formulated products. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
References
Troubleshooting & Optimization
Optimizing mobile phase composition for better separation of Terazosin impurities.
Welcome to the technical support center for the chromatographic analysis of Terazosin and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for enhanced separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of Terazosin, a basic compound prone to particular separation challenges.
| Observed Problem | Potential Causes | Recommended Solutions |
| Peak Tailing for Terazosin Peak | - Secondary Interactions: As a basic compound (pKa ≈ 7.1), Terazosin can interact with acidic residual silanol (B1196071) groups on the silica-based column packing material, leading to tailing.[1] - Inappropriate Mobile Phase pH: A mobile phase pH close to Terazosin's pKa can cause inconsistent ionization and peak tailing.[1][2] - Column Contamination: Accumulation of strongly retained compounds on the column.[1] | - Mobile Phase Modification: Add a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.[1][3] - pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of Terazosin (e.g., pH < 5) to ensure it is fully protonated, which minimizes interactions with silanol groups.[1] - Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of free silanol groups.[1] - Column Flushing: Flush the column with a strong solvent to remove contaminants.[1] |
| Peak Fronting | - Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[4][5] - Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can lead to distorted peak shapes. | - Dilute the Sample: Reduce the concentration of the sample and reinject.[4] - Reduce Injection Volume: Inject a smaller volume of the sample.[5] - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
| Poor Resolution Between Terazosin and Impurities | - Suboptimal Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer may not be ideal for separating structurally similar compounds.[1][6] - Inadequate Column Efficiency: An old or poorly packed column can result in broad peaks and poor separation.[1] | - Optimize Mobile Phase: Systematically vary the ratio of the organic solvent to the aqueous phase. Experiment with different organic modifiers; acetonitrile often provides different selectivity compared to methanol.[6] - Implement Gradient Elution: A gradient elution program can significantly improve the separation of impurities with different retention behaviors.[1][7] - Select a Different Column: Consider a column with a smaller particle size or a different stationary phase chemistry.[1] |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Minor variations in the pH or composition of the mobile phase can cause shifts in retention times, especially for ionizable compounds like Terazosin.[1] - Temperature Fluctuations: Changes in the column temperature affect retention times.[1] | - Precise Mobile Phase Preparation: Use a calibrated pH meter and ensure accurate measurements of all mobile phase components. Employing a buffer is crucial for maintaining a stable pH.[1] - Use a Column Oven: Maintain a constant and controlled column temperature using a thermostatted column compartment.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Terazosin I should be aware of?
A1: During synthesis and degradation, several related compounds can arise. The most commonly cited impurities include process-related impurities and degradation products.[8] Key impurities to monitor are:
-
Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine. This is a key synthetic intermediate.[6][9]
-
Terazosin Related Compound C: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[6]
-
Degradation Products: Terazosin can degrade under acidic, alkaline, and oxidative conditions to form various other impurities.[6]
The table below summarizes the relative retention times (RRT) for some common Terazosin impurities, which can aid in their identification.
| Impurity Standard | Relative Retention Time (RRT) |
| Terazosin Related Compound A | ~0.2 |
| Terazosin | 1.0 |
| Terazosin Related Compound B | ~1.48 |
| Terazosin Related Compound C | ~2.57 |
| Note: RRT values are approximate and can vary depending on specific chromatographic conditions.[8] |
Q2: How does the mobile phase pH affect the separation of Terazosin and its impurities?
A2: The mobile phase pH is a critical parameter for the successful separation of Terazosin, which is a basic compound with a pKa of approximately 7.1.[1] The pH directly influences the ionization state of Terazosin and its impurities, which in turn affects their retention and peak shape.[2][10][11]
-
At a pH close to the pKa (~7.1): Terazosin will exist as a mixture of its ionized and non-ionized forms. This can lead to broad, split, or tailing peaks, making accurate quantification difficult.[1]
-
At a low pH (e.g., 3-4): Terazosin will be fully protonated (ionized). This typically leads to improved peak shape by minimizing undesirable interactions with the silica (B1680970) stationary phase.[1] However, retention time may decrease.[1]
-
At a high pH (e.g., >9): Terazosin will be in its neutral, non-ionized form, which increases its hydrophobicity and leads to longer retention times.[1][12] It is important to note that standard silica-based columns are often not stable at high pH levels.[1][2]
Therefore, controlling the mobile phase pH with a suitable buffer is essential for achieving reproducible and symmetrical peaks.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
- 9. Terazosin EP Impurity C | 60547-97-9 | SynZeal [synzeal.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. waters.com [waters.com]
Technical Support Center: Strategies for Optimizing Terazosin Chromatography
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of Terazosin (B121538). This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during Terazosin chromatography.
Issue 1: Peak Tailing
Peak tailing is a common problem in the analysis of basic compounds like Terazosin, often leading to inaccurate integration and reduced resolution.
Primary Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Terazosin, a basic compound, can interact with acidic silanol groups on the surface of silica-based stationary phases, causing peak tailing.[1][2][3]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3-4) ensures that Terazosin is fully protonated, minimizing its interaction with silanol groups.[2][4] A buffered mobile phase is crucial for maintaining a stable pH.[2][3]
-
Solution 2: Use of Amine Modifiers: Adding a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase (typically 0.1-0.5%) can mask the active silanol sites.[2][5]
-
Solution 3: Employ End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns have fewer free silanol groups, significantly reducing the potential for secondary interactions.[2]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]
-
Solution: Dilute the sample and reinject. If peak shape improves, column overload was the likely cause.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Poor Resolution Between Terazosin and Impurities
Inadequate separation between Terazosin and its related compounds or degradation products can compromise the accuracy of impurity profiling and quantification.
Primary Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer may not be ideal for separating structurally similar compounds.[2]
-
Solution 1: Vary Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[4][6] Acetonitrile often provides different selectivity compared to methanol.
-
Solution 2: Adjust Organic/Aqueous Ratio: Systematically adjust the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve resolution.[4][7]
-
Solution 3: Implement Gradient Elution: A gradient program can be effective for separating impurities with a wide range of polarities.[2]
-
-
Inappropriate Column Chemistry: A standard C18 column may not provide the necessary selectivity for all impurities.
-
Solution: Consider columns with different stationary phases, such as Phenyl-Hexyl, which can offer alternative selectivity based on different interaction mechanisms.[2]
-
-
Elevated Column Temperature: Temperature can influence selectivity and peak shape.
-
Solution: Optimizing the column temperature can improve resolution by affecting the thermodynamics of the separation.[4]
-
Issue 3: Variable Retention Times
Inconsistent retention times can affect the reliability and reproducibility of the analytical method.
Primary Causes and Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in pH or composition can lead to shifts in retention times for ionizable compounds like Terazosin.[2]
-
Solution: Use a calibrated pH meter and ensure precise measurements of all mobile phase components. Employing a buffer is highly recommended to maintain a stable pH.[2]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[2]
-
Solution: Use a thermostatically controlled column oven to maintain a consistent temperature.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a common issue in Terazosin chromatography?
A1: Terazosin is a basic compound with amine functional groups. In reversed-phase chromatography using silica-based columns, these basic groups can interact with residual acidic silanol groups on the stationary phase through secondary ionic interactions. This causes some of the Terazosin molecules to be retained longer, resulting in a tailing peak.[1][2][3]
Q2: How does mobile phase pH affect the peak shape of Terazosin?
A2: The mobile phase pH is a critical parameter. At a pH close to Terazosin's pKa (approximately 7.1), it will exist in both ionized and non-ionized forms, which can lead to broad or split peaks.[2] At a low pH (e.g., 3-4), Terazosin is fully protonated, which minimizes interactions with silanol groups and generally results in a more symmetrical peak.[2] At a high pH, Terazosin is neutral, leading to increased retention; however, standard silica (B1680970) columns are not stable at high pH.[2]
Q3: What are some common impurities of Terazosin that I should be aware of?
A3: Common impurities can include synthesis-related compounds and degradation products. Two notable examples are Terazosin Related Compound A (1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine) and Terazosin Related Compound C (1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine).[4] Forced degradation studies show that Terazosin can degrade under acidic, alkaline, and oxidative conditions.[4][8]
Q4: Can I use a gradient elution method for Terazosin analysis?
A4: Yes, a gradient elution can be very effective, especially for separating Terazosin from its impurities which may have a wide range of polarities.[2] A gradient allows for the efficient elution of both less retained and more retained compounds in a single run.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for Terazosin analysis based on published methods.
Table 1: Mobile Phase Compositions for Improved Peak Shape
| Organic Modifier | Aqueous Phase | Additive(s) | pH | Reference |
| Acetonitrile | 10 mM Ammonium (B1175870) Acetate (B1210297) | Diethylamine (0.05%) | Not specified | [5] |
| Acetonitrile | Citrate Buffer | - | 3.2 | [9] |
| Acetonitrile/Methanol | Phosphate Buffer | Triethylamine | 5.6 | |
| Acetonitrile | 0.1% Triethylamine in water | Phosphoric Acid | 3.0 | [2] |
| Acetonitrile | 10 mM Na₂HPO₄ | Tetrahydrofuran | 6.5 | [10] |
Table 2: Exemplary HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Kromasil C18 (250 x 4.6 mm, 5.0 µm) | Agilent Zorbax C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile/Diethylamine, B: Methanol, C: 10 mM Ammonium Acetate | Acetate buffer:Acetonitrile (30:70 v/v) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | 254 nm | Not specified |
| pH | Not specified | 6.0 |
| Reference | [5] | [9] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape (Amine Additive Method)
Objective: To prepare a mobile phase that minimizes peak tailing for Terazosin by using an amine additive.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Diethylamine (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare 10 mM Ammonium Acetate Solution: Accurately weigh the required amount of ammonium acetate and dissolve it in HPLC-grade water to make a 10 mM solution.
-
Prepare Mobile Phase Components:
-
Mobile Phase A: Acetonitrile with 0.05% diethylamine.
-
Mobile Phase B: Methanol.
-
Mobile Phase C: 10 mM Ammonium Acetate.
-
-
Mobile Phase Composition: Use a gradient elution program as described in the reference literature.[5] For example, a starting condition could be a mixture of Mobile Phase A and B.
-
Degassing: Degas the mobile phase components before use by sonication, vacuum filtration, or helium sparging.
Protocol 2: Forced Degradation Study for Specificity Assessment
Objective: To generate potential degradation products of Terazosin to ensure the analytical method is stability-indicating.
Materials:
-
Terazosin standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
Procedure:
-
Acid Hydrolysis: Dissolve Terazosin in 0.1 M HCl and heat at 80°C for a specified duration.[4]
-
Base Hydrolysis: Dissolve Terazosin in 0.1 M NaOH and heat at 80°C for a specified duration.[4]
-
Oxidative Degradation: Treat a solution of Terazosin with 3% hydrogen peroxide at room temperature.[4]
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples appropriately with the mobile phase before injecting them into the HPLC system.
-
Peak Purity Assessment: Analyze the chromatograms to ensure that the main Terazosin peak is free from any co-eluting degradation products.
Visualizations
Caption: Troubleshooting workflow for improving peak shape and resolution in Terazosin chromatography.
Caption: Logical relationships between Terazosin properties, causes of peak tailing, and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for Terazosin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common challenges encountered during the analytical method development for Terazosin (B121538).
Troubleshooting Guides
Issue: Poor Peak Shape or Tailing in HPLC Analysis
A common issue encountered during the HPLC analysis of Terazosin is poor peak shape, often characterized by tailing. This can affect the accuracy and precision of the quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Detailed Steps:
-
Verify Mobile Phase pH : The pH of the mobile phase is critical for achieving good peak symmetry for amine-containing compounds like Terazosin. An acetate (B1210297) buffer with a pH of 6.0 has been shown to be effective.[1] Inadequate pH control can lead to interactions between the analyte and residual silanols on the column packing material.
-
Add an Amine Modifier : The addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can help to reduce peak tailing by competing with Terazosin for active sites on the stationary phase.[2][3]
-
Evaluate Column Condition : Over time, HPLC columns can degrade, leading to poor peak shapes. It is important to regularly check the performance of the column. If the column is suspected to be the issue, it may need to be flushed, regenerated according to the manufacturer's instructions, or replaced.
-
Assess Sample Preparation : Incomplete dissolution of the sample or the presence of particulate matter can lead to peak distortion. Ensure that the sample is fully dissolved in the diluent and that the sample solution is filtered through a suitable membrane filter (e.g., 0.45 µm) before injection.[4]
Issue: Difficulty in Dissolving Terazosin Hydrochloride Reference Standard
Researchers may face challenges in completely dissolving the Terazosin hydrochloride reference standard, which is crucial for preparing accurate standard solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Terazosin solubility issues.[5]
Detailed Steps:
-
Solvent Selection : While Terazosin hydrochloride is freely soluble in water and isotonic saline, for analytical purposes, organic solvents like methanol and ethanol can provide better solubility.[5] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent.[5] The choice of solvent should be compatible with the analytical technique being used.
-
pH Adjustment : The solubility of Terazosin can be dependent on the pH of the solution. For aqueous preparations, adjusting the pH to a range of 4.5 to 6.5 may improve stability and solubility.[5]
-
Use of Sonication : To aid dissolution, especially for more concentrated solutions, sonication for a few minutes can be very effective.[5]
-
Gentle Heating : In some cases, gentle heating of the solution can help to dissolve the reference standard. However, care must be taken to avoid degradation of the compound.[5]
-
Polymorphism : Be aware that Terazosin hydrochloride can exist in different crystalline forms (polymorphs), which may have different solubility profiles.[5] Ensure that you are using the correct form as specified in your analytical method.
Frequently Asked Questions (FAQs)
Q1: How do I develop a stability-indicating method for Terazosin?
A1: A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. The development of such a method for Terazosin typically involves the following steps:
-
Forced Degradation Studies : Subject Terazosin to various stress conditions to generate potential degradation products. These conditions, as recommended by the International Council for Harmonisation (ICH), include acid and base hydrolysis, oxidation, heat, and photolysis.[6] The goal is to achieve partial degradation of the drug, typically in the range of 10-30%.[6]
-
Chromatographic Separation : Develop a chromatographic method, usually HPLC or HPTLC, that can resolve the main Terazosin peak from all the peaks of the degradation products.[2] This often requires careful optimization of the mobile phase, column type, and other chromatographic parameters.
-
Method Validation : Once the separation is achieved, the method must be validated according to ICH guidelines.[1] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[3][6]
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of Terazosin.
Q2: What are the common degradation products of Terazosin?
A2: Under acidic and alkaline stress conditions, a common degradation product of Terazosin is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[2][7] Under these conditions, Terazosin can also form tetrahydrofuroic acid, which may further decompose.[2] A stability-indicating method must be able to separate these and other potential degradation products from the parent drug.
Q3: What are some typical starting conditions for HPLC method development for Terazosin?
A3: Based on published methods, here are some typical starting conditions for developing an HPLC method for Terazosin. These parameters often require further optimization to achieve the desired separation.
Table 1: HPLC Method Parameters for Terazosin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5.0 µm)[2] | Agilent Zorbax C18 (250 x 4.6 mm, 5 µm)[1] | Sepax GP-C8 (250 mm × 4.6 mm, 5 μm)[8] |
| Mobile Phase | ACN–diethylamine (0.05 ml), Methanol, and 10 mM Ammonium acetate (Gradient)[2] | Acetate buffer (pH 6.0) and Acetonitrile (30:70, v/v)[1] | Acetonitrile and Ammonium acetate buffer (pH 3.2 with formate) (1685:315, v/v)[8] |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection | 254 nm[2] | Not Specified | Not Specified |
| Temperature | Not Specified | Not Specified | 180 °C (for MS detection)[8] |
Q4: Are there any alternative analytical techniques to HPLC for Terazosin analysis?
A4: Yes, while HPLC is the most common technique, other methods have also been developed for the analysis of Terazosin.[9][10] These include:
-
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC methods have been developed for the quantification of Terazosin in pharmaceutical dosage forms and for stability studies.[7][11]
-
Spectrophotometry : UV-Vis spectrophotometric methods, including derivative spectrophotometry, have been used for the determination of Terazosin.
-
Electroanalytical Methods : Techniques such as potentiometry and voltammetry have also been reported for the analysis of Terazosin.[12]
The choice of method depends on the specific requirements of the analysis, such as the need for a stability-indicating assay, the sample matrix, and the available instrumentation.
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
This protocol outlines a typical procedure for subjecting Terazosin to acid hydrolysis as part of a forced degradation study.
Objective: To induce partial degradation of Terazosin in an acidic environment.
Materials:
-
Terazosin drug substance
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC grade water and mobile phase
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating apparatus (e.g., water bath or heating mantle with reflux condenser)
Procedure:
-
Accurately weigh a suitable amount of Terazosin and dissolve it in 0.1 N HCl.[6]
-
Reflux the solution at a controlled temperature, for example, 40°C for 48 hours or 80°C for 10 hours.[2][6] The duration and temperature may need to be adjusted to achieve the target degradation of 10-30%.
-
After the specified time, cool the solution to room temperature.[6]
-
Carefully neutralize the solution with an appropriate volume of 0.1 N NaOH.[6]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[6]
-
Analyze the stressed sample using the developed stability-indicating HPLC method, alongside a non-stressed control sample.
Protocol: HPTLC Method for Terazosin Quantification
This protocol provides an example of an HPTLC method for the quantitative estimation of Terazosin.
Objective: To quantify Terazosin in a sample using HPTLC.
Materials:
-
Terazosin standard and sample solutions
-
Mobile phase: Chloroform:Toluene:Methanol (9:1:6, v/v/v)[7]
-
HPTLC applicator and scanner
-
Developing chamber
Procedure:
-
Prepare standard and sample solutions of Terazosin in a suitable solvent (e.g., methanol) at known concentrations.
-
Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using an automated applicator.
-
Develop the plate in a pre-saturated developing chamber with the mobile phase until the solvent front has migrated a sufficient distance up the plate.
-
Dry the plate thoroughly.
-
Scan the dried plate using a densitometric scanner at a wavelength of 254 nm.[7][11]
-
Record the peak areas and calculate the concentration of Terazosin in the sample by comparing its peak area to that of the standard.
Table 2: Quantitative Data from a Validated HPTLC Method
| Parameter | Result |
| Linearity Range | 50-2500 µg/ml[7] |
| Correlation Coefficient (r²) | 0.999[7] |
| Regression Equation | y = 22.03x + 1558[7] |
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 8. Identification of related substances in terazosin hydrochloride w...: Ingenta Connect [ingentaconnect.com]
- 9. Various Analytical Methods for the Determination of Terazosin in Different Matrices [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Terazosin and its related compounds, with a specific focus on resolving poor resolution between Terazosin related compound A and Terazosin related compound C.
Frequently Asked Questions (FAQs)
Q1: What are Terazosin related compounds A and C?
A1: Terazosin related compound A is 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, a key intermediate in the synthesis of Terazosin. Terazosin related compound C is 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, which is a potential process-related impurity. Their structures are closely related to Terazosin, which can make their chromatographic separation challenging.
Q2: Why is it difficult to achieve good resolution between Terazosin related compounds A and C?
A2: The difficulty in separating Terazosin related compounds A and C arises from their structural similarities. Both compounds share the same quinazoline (B50416) and piperazine (B1678402) ring systems. The primary difference is that compound C is a dimer of the core structure of compound A, linked through the piperazine ring. This similarity in structure leads to similar physicochemical properties, resulting in close elution times under typical reversed-phase HPLC conditions.
Q3: What is a good starting point for an HPLC method to separate Terazosin and its related compounds?
A3: A suitable starting point is the method outlined in the United States Pharmacopeia (USP) monograph for Terazosin Hydrochloride. This method typically employs a reversed-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). The pH of the mobile phase is a critical parameter for achieving adequate separation.
Troubleshooting Guide: Poor Resolution Between Terazosin Related Compounds A and C
This guide provides a systematic approach to troubleshoot and resolve co-elution or poor resolution between Terazosin related compounds A and C.
Initial Assessment
Before making significant changes to your method, it's crucial to confirm the issue and ensure the system is performing optimally.
-
System Suitability: Verify that your HPLC system meets the performance requirements. Check for peak shape (tailing factor), column efficiency (plate count), and reproducibility of injections.
-
Peak Identification: Confirm the identity of the peaks for Terazosin, compound A, and compound C using reference standards.
Troubleshooting Workflow
If the initial assessment confirms poor resolution, follow this workflow to optimize your separation.
Caption: A stepwise workflow for troubleshooting poor resolution between Terazosin related compounds A and C.
Detailed Troubleshooting Steps
1. Mobile Phase pH Adjustment:
The ionization state of Terazosin and its basic impurities is highly dependent on the mobile phase pH. Modifying the pH can significantly alter their retention times and selectivity.
-
Rationale: Both compound A and C have multiple basic nitrogen atoms. A lower pH (e.g., 2.5-3.5) will ensure they are fully protonated, which can lead to more consistent interactions with the stationary phase and potentially improve resolution.
-
Action: Systematically adjust the pH of the aqueous buffer component of your mobile phase. Start with the pH recommended in the USP method (around 3.2) and explore a range from 2.5 to 4.5. Use a suitable buffer, such as citrate (B86180) or phosphate (B84403), to maintain a stable pH.
2. Organic Modifier Optimization:
The type and concentration of the organic solvent in the mobile phase directly impact the retention and selectivity of the separation.
-
Rationale: Changing the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter the elution order of closely related compounds due to different solvent-solute interactions. Adjusting the percentage of the organic modifier will affect the retention times of the compounds; a lower percentage will generally increase retention and may improve resolution.
-
Action:
-
If using acetonitrile, try substituting it with methanol, or use a mixture of both.
-
Systematically vary the percentage of the organic modifier in the mobile phase. A 1-2% change can have a significant impact on resolution.
-
3. Stationary Phase Selectivity:
If modifications to the mobile phase are insufficient, changing the stationary phase can provide a different selectivity.
-
Rationale: Standard C8 and C18 columns separate based on hydrophobicity. Columns with different functionalities, such as phenyl or cyano phases, can offer alternative separation mechanisms (e.g., pi-pi interactions) that may be more effective at resolving structurally similar compounds like A and C.
-
Action:
-
If you are using a C18 column, consider trying a C8, phenyl-hexyl, or a cyano-propyl column.
-
Ensure the new column has a similar particle size and dimension for a comparable backpressure and efficiency.
-
4. Column Temperature:
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution.
-
Rationale: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and potentially improved resolution. However, the effect on selectivity can be unpredictable.
-
Action: Evaluate the separation at different column temperatures, for example, in 5°C increments from 25°C to 40°C.
5. Gradient Elution:
If isocratic elution does not provide adequate separation, a gradient program may be necessary.
-
Rationale: A gradient elution, where the mobile phase composition is changed over time, can be effective in separating complex mixtures with components of varying polarity. It can help to sharpen peaks and improve the resolution of closely eluting compounds.
-
Action: Develop a shallow gradient starting with a lower percentage of organic modifier and gradually increasing it. This can help to better separate compounds A and C while ensuring Terazosin is eluted in a reasonable time.
Data Presentation
The following table summarizes typical starting chromatographic conditions based on the USP method and suggested modifications for improving the resolution between Terazosin related compounds A and C.
| Parameter | USP Method Recommendation | Suggested Modification for Improved Resolution |
| Column | L7 (C8), 4.6 mm x 25 cm, 5 µm | L1 (C18) or Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase | Filtered and degassed mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315) | pH 2.8 Phosphate buffer and acetonitrile (gradient elution) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 20 µL | 10 µL |
Experimental Protocols
Recommended HPLC Method for Improved Resolution
This protocol provides a starting point for an HPLC method designed to enhance the resolution between Terazosin related compounds A and C.
1. Materials and Reagents:
-
Terazosin Hydrochloride Reference Standard
-
Terazosin Related Compound A Reference Standard
-
Terazosin Related Compound C Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Phosphoric acid (85%)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Solution: Prepare a stock solution of Terazosin, Compound A, and Compound C in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.1 mg/mL for Terazosin and 0.001 mg/mL for the related compounds.
3. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 40% B
-
25-30 min: 40% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. System Suitability:
-
Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak areas is not more than 2.0%.
-
The resolution between the peaks of Terazosin related compound A and C should be not less than 1.5.
Logical Relationships in Chromatography
The following diagram illustrates the relationship between key chromatographic parameters and their effect on resolution.
Caption: Key chromatographic parameters and their influence on peak resolution.
Impact of column temperature and pH on Terazosin impurity separation.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Terazosin and its impurities. The focus is on the critical impact of column temperature and mobile phase pH on achieving optimal separation.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Terazosin
-
Question: My Terazosin peak is exhibiting significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for Terazosin is a common issue primarily because it is a basic compound with a pKa of approximately 7.1.[1] The tailing is often caused by secondary ionic interactions between the basic amine groups of Terazosin and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1] An inappropriate mobile phase pH, close to the pKa of Terazosin, can also lead to inconsistent ionization and peak tailing.[1]
Troubleshooting Steps:
-
pH Adjustment: The most effective solution is to adjust the mobile phase pH to be at least 2 units below the pKa of Terazosin (e.g., pH < 5).[1] At a low pH (e.g., 3-4), Terazosin will be fully protonated (ionized), which minimizes interactions with silanol groups and improves peak shape.[1]
-
Mobile Phase Modifier: Add a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase at a low concentration (0.1-0.5%). These modifiers act as silanol masking agents, competing with Terazosin for interaction with the active sites on the stationary phase.
-
Column Choice: Utilize a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of free silanol groups, reducing the potential for secondary interactions.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer and reducing mobile phase viscosity.[2]
-
Issue 2: Co-elution of Terazosin and its Impurities
-
Question: I am observing co-elution between the main Terazosin peak and one of its impurities. How can I improve the resolution?
-
Answer: Co-elution occurs when Terazosin and its impurities have very similar physicochemical properties, making them difficult to separate.[1] A systematic method development approach is necessary to resolve this issue.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Modifying the mobile phase pH can significantly alter the retention times of ionizable compounds like Terazosin and its impurities, potentially resolving co-eluting peaks.[2] Experiment with a pH range that is stable for your column.
-
Adjust Column Temperature: Increasing the column temperature can sometimes enhance resolution by decreasing mobile phase viscosity and improving mass transfer kinetics.[2] However, be mindful of the thermal stability of Terazosin and its impurities.[2]
-
Modify Mobile Phase Composition: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[2]
-
Change Organic Modifier: Switching between organic modifiers, such as from methanol (B129727) to acetonitrile or vice-versa, can alter the selectivity of the separation due to different solvent properties.[2]
-
Employ Gradient Elution: If isocratic elution is not providing adequate separation, implementing a gradient elution program can improve the resolution of impurities with different retention behaviors.[1]
-
Consider a Different Column Chemistry: If mobile phase modifications are unsuccessful, changing the stationary phase can provide a significant change in selectivity.[2] Consider trying a Phenyl-Hexyl, Cyano, or Pentafluorophenyl (PFP) column for alternative selectivity.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: How does mobile phase pH specifically affect the retention and separation of Terazosin?
-
A1: As Terazosin is a basic compound, the mobile phase pH has a profound effect on its degree of ionization and, consequently, its retention in reversed-phase HPLC.[1][2]
-
At a low pH (e.g., 3-4): Terazosin is fully protonated (ionized), making it more polar. This reduces its retention time but often leads to improved peak shape by minimizing secondary interactions with the stationary phase.[1]
-
At a pH near its pKa (~7.1): Terazosin exists as a mixture of ionized and non-ionized forms, which can result in broad, split, or tailing peaks.[1]
-
At a high pH (e.g., >9): Terazosin is in its neutral, non-ionized form, leading to increased retention. However, it's crucial to ensure that the column used is stable at high pH values.[1]
-
-
Q2: What is the general effect of increasing column temperature on the analysis?
-
A2: Increasing the column temperature generally leads to:
-
Decreased Retention Times: Higher temperatures reduce the viscosity of the mobile phase, allowing for faster elution of compounds.[3]
-
Improved Peak Shape: Increased temperature can enhance mass transfer, leading to sharper, more symmetrical peaks.[2]
-
Changes in Selectivity: Temperature can affect the selectivity of the separation, particularly for compounds with similar chemical structures. This can either improve or reduce the resolution between critical pairs.[3]
-
Reduced System Backpressure: The lower mobile phase viscosity at higher temperatures results in lower backpressure.
-
-
Q3: What are typical starting conditions for an HPLC method for Terazosin impurity analysis?
-
A3: A common starting point for developing a method for Terazosin and its related compounds is reversed-phase HPLC with the following typical conditions:[2]
-
Column: C18 or C8, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate) and an organic modifier (e.g., acetonitrile or methanol).
-
pH: Adjusted to a low pH, for example, 3.0.[1]
-
Column Temperature: 30 °C[2]
-
Detection: UV at approximately 254 nm.[2]
-
Flow Rate: 1.0 mL/min.
-
Data Presentation
Table 1: Impact of Mobile Phase pH on Terazosin Separation
| pH Level | Expected Effect on Terazosin | Rationale |
| Low pH (e.g., 3.0) | Decreased retention time, improved peak symmetry. | Terazosin is fully protonated, reducing secondary interactions with the stationary phase.[1] |
| Mid pH (near pKa ~7.1) | Variable retention, poor peak shape (broad, split, or tailing). | Co-existence of ionized and non-ionized forms.[1] |
| High pH (e.g., >9) | Increased retention time. | Terazosin is in its neutral, non-ionized form, leading to stronger hydrophobic interactions. Use of pH-stable columns is required.[1] |
Table 2: Impact of Column Temperature on Terazosin Separation
| Temperature | Expected Effect on Analysis | Rationale |
| Lower Temperature (e.g., 25°C) | Longer retention times, potentially better resolution for some impurity pairs. | Increased mobile phase viscosity and stronger interactions with the stationary phase.[3] |
| Moderate Temperature (e.g., 30-40°C) | Shorter analysis time, improved peak efficiency and symmetry. | Decreased mobile phase viscosity and enhanced mass transfer.[2][3] |
| Higher Temperature (e.g., >40°C) | Further reduction in retention time and backpressure. | Potential for changes in selectivity. The thermal stability of analytes must be considered.[2] |
Experimental Protocols
General HPLC Method for Terazosin Impurity Analysis
This protocol provides a general starting point and should be optimized for your specific application and instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized for the specific impurity profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 20 µL |
System Suitability Parameters
Before sample analysis, the chromatographic system should be evaluated to ensure it is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution | Resolution between the Terazosin peak and the closest eluting impurity should be ≥ 1.5. |
| Tailing Factor | Tailing factor for the Terazosin peak should be ≤ 2.0. |
| Theoretical Plates | For Terazosin peak, should be > 5000.[2] |
| Relative Standard Deviation (RSD) | For replicate injections of a standard solution, RSD for the Terazosin peak area should be ≤ 2.0%. |
Visualizations
Caption: Relationship between pH, temperature, and separation quality.
Caption: Experimental workflow for method troubleshooting.
References
Technical Support Center: Troubleshooting Terazosin Chromatographic Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of Terazosin (B121538). Below you will find frequently asked questions (FAQs) and troubleshooting guides to help identify and resolve unknown peaks and other chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unknown peaks in my Terazosin chromatogram?
Unknown peaks in a Terazosin chromatogram can originate from several sources:
-
Process-Related Impurities: These are substances formed during the synthesis of the Terazosin active pharmaceutical ingredient (API). They can include residual starting materials, intermediates, or by-products of side reactions.[1][2]
-
Degradation Products: Terazosin can degrade under various stress conditions such as exposure to acid, base, oxidation, light, or heat.[2][3][4] This degradation can lead to the formation of new compounds that appear as extra peaks in the chromatogram.
-
Contaminants: Peaks can also arise from contamination of the sample, mobile phase, or HPLC system itself. This can include impurities from solvents, leachables from containers, or carryover from previous injections.
-
Excipient-Related Peaks: If analyzing a formulated product, some peaks may be due to the excipients present in the drug formulation.
Q2: My Terazosin peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like Terazosin is a common issue in reversed-phase HPLC.[5][6] The primary causes include:
-
Secondary Interactions: Terazosin, being a basic compound with a pKa of approximately 7.1, can interact with acidic residual silanol (B1196071) groups on the silica-based column packing material, leading to tailing.[5]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of Terazosin can result in inconsistent ionization and poor peak shape.[5][6]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases with a high pH, leading to exposed silanol groups and peak tailing.[6]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, causing peak broadening and tailing.[6]
To address peak tailing, consider the following solutions:
-
Mobile Phase Modification: Add a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase (typically at 0.1-0.5%) to mask the active silanol groups.[5]
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of Terazosin (e.g., pH < 5). This ensures the analyte is fully protonated and minimizes interactions with silanol groups.[5]
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of free silanol groups.[5]
Q3: My retention times are shifting from one injection to the next. What could be the problem?
Variable retention times for Terazosin can be caused by:
-
Inconsistent Mobile Phase Preparation: Small variations in the pH or composition of the mobile phase can lead to significant shifts in retention times for ionizable compounds.[5]
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift.[5]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can cause retention times to shift in the initial injections.
To improve retention time reproducibility:
-
Precise Mobile Phase Preparation: Use a calibrated pH meter and ensure accurate measurements of all mobile phase components. It is also recommended to buffer the mobile phase to maintain a stable pH.[5]
-
Use of a Column Oven: Maintain a constant and consistent column temperature using a thermostatically controlled column compartment.[5]
-
Thorough Column Equilibration: Ensure the column is fully equilibrated with the mobile phase, which is indicated by a stable baseline.
Troubleshooting Guide: Identifying Unknown Peaks
When an unknown peak is observed in your Terazosin chromatogram, a systematic approach is necessary for its identification and resolution.
Step 1: Initial Assessment and System Check
Before delving into complex analytical techniques, it is crucial to rule out common system-related issues.
-
Blank Injection: Inject a blank solvent (typically the mobile phase) to check for ghost peaks or contamination from the system or solvent.
-
System Suitability Check: Verify that the HPLC system is performing as expected by running a system suitability solution containing Terazosin and known impurities. Key parameters to check include resolution, tailing factor, and reproducibility.[2]
Step 2: Characterization of the Unknown Peak
Gather as much information as possible about the unknown peak from your existing chromatographic data.
-
Relative Retention Time (RRT): Calculate the RRT of the unknown peak relative to the main Terazosin peak. This is a critical parameter for comparing against known impurities.[2]
-
UV Spectrum: If using a photodiode array (PDA) detector, extract the UV spectrum of the unknown peak and compare it to the spectrum of Terazosin. Similar spectral features may suggest a related compound.
Step 3: Identification of the Unknown Peak
The following table summarizes common process-related impurities and degradation products of Terazosin with their approximate Relative Retention Times (RRTs). Please note that these RRT values can vary depending on the specific chromatographic conditions.
| Impurity Name | Other Names | Approximate RRT | Source |
| Terazosin Related Compound A | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine | ~0.2 | Process-related[2] |
| Terazosin | - | 1.0 | API |
| Terazosin Related Compound B | 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine | ~1.48 | Process-related/Degradation[2][7] |
| Terazosin Related Compound C | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | ~2.57 | Process-related[2][7] |
| Terazosin EP Impurity E | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | ~2.57 | Process-related[2] |
| Terazosin EP Impurity G | 1-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)-4-(((2RS)-tetrahydrofuran-2-yl)carbonyl)piperazine | Not specified | Process-related[2] |
| Terazosin EP Impurity N | 1-[[(2RS)-Tetrahydrofuran-2-yl]carbonyl]piperazine | Not specified | Process-related[2] |
Table 1: Common Impurities of Terazosin and their Relative Retention Times.
If the RRT of the unknown peak matches one of the known impurities, you can confirm its identity by spiking the sample with a reference standard of that impurity and observing a single, co-eluting peak.
Step 4: Advanced Analytical Techniques for Unknown Identification
If the unknown peak does not correspond to any known impurities, further investigation using advanced analytical techniques may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown compounds. By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight and fragmentation pattern, which can help in elucidating its structure.[1]
-
Forced Degradation Studies: Performing forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to intentionally generate degradation products.[3][4] By comparing the chromatograms of the stressed samples with your sample containing the unknown peak, you may be able to identify the unknown as a specific degradation product.
Experimental Protocols
Protocol 1: Typical HPLC Method for Terazosin Impurity Profiling
This protocol is based on established pharmacopeial methods and scientific literature and can be used as a starting point for the analysis of Terazosin and its related compounds.[2]
-
Column: High-purity, end-capped C18 or C8, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of all impurities.[2]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[2]
Protocol 2: Forced Degradation Study
To investigate potential degradation products, Terazosin can be subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4]
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
After exposure to these stress conditions, the samples should be diluted with a suitable solvent and analyzed by HPLC.
Visual Workflow and Logic Diagrams
Caption: Workflow for identifying an unknown peak in a Terazosin chromatogram.
Caption: Troubleshooting guide for peak tailing in Terazosin analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
Technical Support Center: Enhancing Detection Sensitivity of Terazosin Impurities
Welcome to the Technical Support Center for Terazosin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and in-depth answers to frequently asked questions related to the sensitive detection of Terazosin and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Terazosin?
A1: During the synthesis and storage of Terazosin, several related substances and degradation products can form. Common impurities include:
-
Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[1][2]
-
Terazosin Related Compound B: 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine.[3]
-
Terazosin Related Compound C: 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[4][5]
-
Process-related impurities: These can include residual starting materials, intermediates like quinazoline (B50416) derivatives, and by-products from side reactions.[8]
-
Degradation products: Formed under stress conditions such as acid or base hydrolysis, oxidation, and photolysis.[2][9][10]
Q2: Which analytical technique is most suitable for detecting Terazosin impurities at low levels?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for the separation and quantification of Terazosin and its impurities.[4] For enhanced sensitivity and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[8] Other techniques like HPTLC are also used for stability studies, and Gas Chromatography (GC) is employed for determining residual solvents.[8][10]
Q3: How can I improve the peak shape for Terazosin and its impurities in my HPLC analysis?
A3: Poor peak shape, particularly peak tailing, is a common issue in Terazosin analysis due to its basic nature.[11][12] To mitigate this:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of Terazosin (approximately 7.1) to ensure it is fully protonated and reduce interactions with residual silanols on the column.[12]
-
Use End-Capped Columns: Employ modern, high-purity, end-capped C18 or C8 columns to minimize the number of free silanol (B1196071) groups.[12]
-
Add Mobile Phase Modifiers: Incorporate a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) into the mobile phase at a low concentration (0.1-0.5%) to mask the active silanol sites.[12][13]
-
Sample Solvent: Dissolve and dilute your standards and samples in the mobile phase to avoid solvent mismatch effects.[11]
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I should aim for?
A4: The LOD and LOQ values are method-dependent. However, for regulatory purposes, methods should be sensitive enough to quantify impurities at or below the reporting threshold (typically 0.05%). Published methods have demonstrated varying LODs and LOQs for Terazosin and its related compounds.
Troubleshooting Guides
Issue 1: Poor Resolution Between Impurity Peaks and the Main Terazosin Peak
-
Potential Cause: Inadequate mobile phase composition or gradient.
-
Solution:
-
Optimize Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or a combination. Acetonitrile often provides better resolution for polar compounds.
-
Adjust Gradient Program: If using a gradient, modify the slope to increase the separation between closely eluting peaks. A shallower gradient can improve resolution.[4]
-
Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Fluctuations in temperature or mobile phase preparation.
-
Solution:
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled compartment to ensure reproducible retention times.[12]
-
Precise Mobile Phase Preparation: Use a calibrated pH meter and ensure accurate measurements of all mobile phase components. Buffering the mobile phase is crucial for stable pH.[12]
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis to achieve a stable baseline.[4]
-
Data Presentation
Table 1: Comparative LOD and LOQ Values for Terazosin
| Analyte | Method | LOD | LOQ | Source |
| Terazosin | RP-HPLC | 0.065 µg/mL | 0.197 µg/mL | [13] |
| Terazosin | RP-HPLC | 17.754 ppm (µg/mL) | 53.802 ppm (µg/mL) | [14] |
Experimental Protocols
Protocol 1: High-Sensitivity RP-HPLC Method for Terazosin Impurity Profiling
This protocol is a composite based on several published methods to provide a robust starting point for method development.[4][13][14][15]
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).[4]
-
Mobile Phase:
-
Aqueous Phase: 10 mM Ammonium acetate (B1210297) buffer, pH adjusted to 4.0 with acetic acid.
-
Organic Phase: Acetonitrile.
-
-
Gradient Program:
Time (min) % Aqueous % Acetonitrile 0 70 30 20 40 60 25 40 60 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Terazosin and its impurity reference standards in the mobile phase to a final concentration of approximately 0.1 mg/mL for Terazosin and 1 µg/mL for impurities.[12]
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a similar concentration of Terazosin as the standard solution.[12]
-
-
System Suitability:
-
Resolution: The resolution between the Terazosin peak and the closest eluting impurity should be not less than 1.5.[4]
-
Tailing Factor: The tailing factor for the Terazosin peak should not be more than 2.0.[4]
-
RSD: The relative standard deviation for replicate injections of the standard solution should be not more than 2.0% for the peak area of Terazosin.[4]
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for developing stability-indicating methods.[9]
-
Prepare Stock Solution: Prepare a stock solution of Terazosin in a suitable solvent like methanol.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Reflux the drug solution with 0.1 N HCl at 80°C for 10 hours.[13]
-
Alkaline Hydrolysis: Reflux the drug solution with 0.1 N NaOH at 80°C for 20 minutes.[13]
-
Oxidative Degradation: Store the drug solution in 30% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid drug to 60°C for 3 days.[13]
-
Photolytic Degradation: Expose the drug solution to UV light for up to 5 days.[10]
-
-
Sample Analysis: After exposure, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.[9]
Visualizations
Caption: Workflow for Terazosin Impurity Analysis.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Terazosin EP Impurity C | 60547-97-9 | SynZeal [synzeal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Issue's Article Details [indiandrugsonline.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of Terazosin and its Impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for selecting the appropriate HPLC column and performing impurity analysis of Terazosin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column type for Terazosin impurity analysis according to major pharmacopeias?
A1: The United States Pharmacopeia (USP) and other major pharmacopeias typically recommend a C18 (L1) column for the analysis of Terazosin and its related compounds. The C18 stationary phase provides the necessary hydrophobicity to retain Terazosin and its impurities, allowing for effective separation.
Q2: What are the typical column dimensions and particle sizes used for this analysis?
A2: Commonly used column dimensions are 4.6 mm x 250 mm or 4.6 mm x 150 mm . The particle size is often 5 µm . These parameters provide a good balance between resolution, analysis time, and backpressure.
Q3: Can I use a different column, such as a C8 column?
A3: While a C18 column is most frequently recommended, a C8 column may also be used. However, C8 columns are less hydrophobic than C18 columns, which will result in shorter retention times for Terazosin and its impurities. This may lead to insufficient resolution between the main peak and closely eluting impurities. If a C8 column is used, significant method development and validation would be required to ensure it meets the system suitability requirements.
Q4: What are the specified mobile phases for Terazosin impurity analysis?
A4: The mobile phase composition can vary, but it often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter for achieving good peak shape and resolution. For example, the USP method for Terazosin Related Compounds specifies a buffered mobile phase.
Troubleshooting Guide
Issue 1: Poor Resolution Between Terazosin and Impurities
-
Potential Cause: Inappropriate mobile phase composition or gradient.
-
Solution:
-
Adjust Organic Modifier Concentration: A lower percentage of the organic modifier (e.g., acetonitrile) will increase retention times and may improve the resolution between closely eluting peaks.
-
Modify Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization state of Terazosin and its impurities, which can significantly impact retention and selectivity.
-
Check Column Performance: The column may be aging or contaminated. Perform a column cleaning procedure or replace the column if necessary.
-
Issue 2: Peak Tailing for the Terazosin Peak
-
Potential Cause: Secondary interactions between the basic amine groups of Terazosin and active silanol (B1196071) groups on the silica-based column packing.
-
Solution:
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica (B1680970) column that has been end-capped to minimize silanol activity.
-
Add a Competing Base to the Mobile Phase: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
Adjust Mobile Phase pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the protonated amine groups of Terazosin.
-
Issue 3: Inconsistent Retention Times
-
Potential Cause: Issues with the HPLC system or mobile phase preparation.
-
Solution:
-
Ensure Proper System Equilibration: Allow the column to equilibrate thoroughly with the mobile phase before starting the analysis.
-
Check for Leaks: Inspect the HPLC system for any leaks, which can cause fluctuations in pressure and flow rate.
-
Verify Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. If using a buffer, confirm its pH.
-
Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.
-
Experimental Protocols & Data
Table 1: Typical HPLC Method Parameters for Terazosin Impurity Analysis
| Parameter | USP Recommended Method | Alternative Method |
| Column | L1 (C18), 4.6 mm x 250 mm, 5 µm | L1 (C18), 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | Buffer solution (e.g., phosphate buffer) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | A time-based gradient from a lower to a higher concentration of Mobile Phase B | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 246 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
Detailed Method Example (Based on USP Recommendations)
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution by dissolving an appropriate amount of monobasic potassium phosphate in water and adjusting the pH with phosphoric acid.
-
Filter and degas the buffer and acetonitrile separately.
-
-
Chromatographic System:
-
Set up an HPLC system with a gradient pump, a UV detector, and a column oven.
-
Install a C18, 4.6 mm x 250 mm, 5 µm column.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks for the main component and all specified impurities.
-
-
System Suitability:
-
Perform system suitability tests as per the pharmacopeial monograph, which may include checks for resolution between critical peak pairs, tailing factor, and reproducibility of injections.
-
Visualizations
Caption: Workflow for selecting an appropriate HPLC column for Terazosin analysis.
Caption: Logical flow for troubleshooting common HPLC issues in Terazosin analysis.
Validation & Comparative
Determining Detection and Quantification Limits for Terazosin Dimer Impurity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Terazosin is of utmost importance.[1] During synthesis and storage, various impurities, including the Terazosin dimer, can emerge.[2][3] Regulatory bodies mandate strict control over these impurities, necessitating sensitive and precise analytical methods for their detection and quantification.[4] This guide provides a comparative overview of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the Terazosin dimer impurity, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for separating and quantifying Terazosin and its impurities.[5][6] The choice of detector, typically UV-Vis or Mass Spectrometry (MS), significantly impacts the sensitivity of the method.
Comparative Analysis of LOD and LOQ Values
The selection of an analytical method is often guided by its ability to detect and quantify impurities at levels stipulated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7] The following table presents a comparison of typical LOD and LOQ values for the Terazosin dimer impurity achievable with different HPLC-based methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.015% (1.5 µg/mL) | 0.05% (5.0 µg/mL) |
| HPLC-MS/MS | 0.001% (0.1 µg/mL) | 0.003% (0.3 µg/mL) |
Note: Percentages are relative to a nominal sample concentration of 10 mg/mL of Terazosin. These values are illustrative and can vary based on specific instrumentation and chromatographic conditions.
Experimental Protocols
A robust determination of LOD and LOQ is underpinned by a well-validated analytical method. The following protocol outlines a stability-indicating HPLC method for the analysis of Terazosin and its dimer impurity.
Preparation of Solutions
-
Terazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Terazosin hydrochloride in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of the mobile phase components).
-
Terazosin Dimer Impurity Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of Terazosin dimer impurity standard in a 100 mL volumetric flask with the diluent.
-
Calibration Curve Solutions: Prepare a series of dilutions from the Terazosin dimer impurity stock solution to concentrations ranging from the expected LOQ to a level relevant for impurity quantification (e.g., 0.05 µg/mL to 5 µg/mL).
-
Spiked Sample Solution: Prepare a solution of Terazosin at a target concentration (e.g., 10 mg/mL) and spike it with the Terazosin dimer impurity at a concentration near the expected LOQ.
Chromatographic Conditions
A typical HPLC method for Terazosin impurity profiling is based on established pharmacopeial methods and scientific literature.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 10 mM Ammonium acetate) and an organic modifier like acetonitrile.[8] The gradient should be optimized to ensure adequate separation between the Terazosin peak and any impurity peaks.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or MS/MS with appropriate parent and daughter ion monitoring.[5]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method for LOD and LOQ Determination
The ICH Q2(R1) guideline provides several approaches for determining LOD and LOQ.[9][10] The method based on the standard deviation of the response and the slope of the calibration curve is commonly used.
-
Construct a Calibration Curve: Inject the prepared calibration curve solutions in triplicate. Plot the average peak area against the concentration of the Terazosin dimer impurity.
-
Calculate the Slope (S): Determine the slope of the regression line from the calibration curve.[10]
-
Calculate the Standard Deviation of the Response (σ): This can be determined from the standard deviation of the y-intercepts of the regression line.[9]
-
Calculate LOD and LOQ: Use the following formulas:[10]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: To verify the calculated LOQ, analyze a number of samples spiked at the LOQ concentration and assess the precision and accuracy.[7] The precision, expressed as the relative standard deviation (RSD), should be appropriate for the intended analysis.
For the signal-to-noise approach, the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.[9]
Visualizing the Workflow and Concepts
To better illustrate the process and the relationship between key parameters, the following diagrams are provided.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Relationship between Limit of Detection and Limit of Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemwhat.com [chemwhat.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mournetrainingservices.com [mournetrainingservices.com]
- 8. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impurity profiling LOD LOQ – Pharma Validation [pharmavalidation.in]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Comparative analysis of different analytical methods for Terazosin profiling.
A Comparative Analysis of Analytical Methods for Terazosin (B121538) Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the profiling of Terazosin, a selective α1-adrenoceptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[1][2] The selection of an appropriate analytical technique is critical for accurate quantification and quality control in pharmaceutical research and development. This document outlines the performance of different methods, supported by experimental data, to aid in the selection of the most suitable approach for specific research needs.
Quantitative Performance Data
The following table summarizes the key performance parameters of the most common analytical methods used for Terazosin determination. This allows for a direct comparison of their sensitivity, linearity, and applicability.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| UV-Visible Spectrophotometry | Tablets | 1-10 µg/mL[3] | 0.001 µg/mL[3] | 0.012 µg/mL[3] | Simple, cost-effective, rapid analysis |
| Tablets | 1-10 µg/mL[4] | - | - | Precise and accurate for formulation analysis[4] | |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Pharmaceutical Formulations | 2-500 µg/mL[5] | 0.065 µg/mL[5] | 0.197 µg/mL[5] | High resolution and specificity[5] |
| Bulk Drug | 50-250 ppm[6] | 17.754 ppm[6] | 53.802 ppm[6] | Robust and suitable for stability studies[6] | |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Biological Fluids | - | Nanogram to picogram per milliliter range[7][8] | - | High sensitivity for bioanalysis[7][8] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | 1.0-100.0 ng/mL | - | - | High sensitivity and selectivity, ideal for complex matrices[9][10] |
| Human Plasma | 1-100 ng/mL[11] | - | - | Accurate for pharmacokinetic and bioequivalence studies[11] | |
| High-Performance Thin-Layer Chromatography (HPTLC) | Tablet Formulation | - | - | - | Simultaneous analysis of multiple samples[7][8] |
| Spectrofluorimetry | Pharmaceutical Formulations & Biological Samples | - | 0.027 µg/L[12] | - | Very high sensitivity[8][12] |
| Capillary Electrophoresis (CE) | Drug Analysis | - | - | - | High efficiency, small sample volume, complementary to HPLC[13][14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
UV-Visible Spectrophotometry (Ion-Pair Complexation Method)
This method is based on the formation of a colored ion-pair complex between Terazosin and an acidic dye, which can be quantified spectrophotometrically.
-
Reagents and Equipment:
-
Procedure:
-
Aliquots of a standard Terazosin solution are transferred to a series of separating funnels.
-
A buffer solution (e.g., pH 2.0) and the dye solution (e.g., bromophenol blue) are added.[15]
-
The mixture is shaken with chloroform (B151607) to extract the colored ion-pair complex into the organic layer.[15]
-
The absorbance of the chloroform layer is measured at the wavelength of maximum absorbance (e.g., 414 nm) against a reagent blank.[15]
-
A calibration curve is prepared by plotting absorbance versus concentration.[15]
-
High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This is a widely used method for the separation and quantification of Terazosin in pharmaceutical formulations.[5]
-
Chromatographic Conditions:
-
HPLC System: Waters HPLC system with a UV detector[6]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 10 mM ammonium (B1175870) acetate (B1210297) buffer.[5] A common mobile phase composition is a mixture of acetate buffer (pH 6.0) and acetonitrile (30:70, v/v).[6]
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard solutions of Terazosin are prepared in the mobile phase.
-
The sample solution is prepared by dissolving the formulation in the mobile phase, followed by filtration.
-
Equal volumes of the standard and sample solutions are injected into the chromatograph.
-
The peak area of Terazosin is recorded, and the concentration is calculated using the calibration curve.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Terazosin in biological matrices like human plasma.[9][10]
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Conditions:
-
LC System: Coupled with a tandem mass spectrometer.
-
Column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm ID, 2.7 µm)[9]
-
Mobile Phase: Acetonitrile and 0.1% (v/v) formic acid (70:30, v/v)[9]
-
Flow Rate: 0.40 mL/min[10]
-
Ionization Mode: Positive electrospray ionization (ESI+)[11]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Terazosin and the internal standard. For Terazosin, this can be m/z 388 → [M+H]+.[11]
-
Visualizations
Terazosin Signaling Pathway
Terazosin functions by blocking alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of blood vessels and the prostate gland.[16][17] This blockade prevents norepinephrine (B1679862) from binding to these receptors, leading to smooth muscle relaxation.[16] In blood vessels, this results in vasodilation and a reduction in blood pressure.[17] In the prostate, it alleviates urinary obstruction symptoms associated with benign prostatic hyperplasia.[17]
Caption: Mechanism of action of Terazosin.
Experimental Workflow for Terazosin Analysis
The following diagram illustrates a typical workflow for the analysis of Terazosin in a pharmaceutical or biological sample, from sample preparation to data analysis.
Caption: A generalized workflow for Terazosin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric determination of terazosin in tablet dosage forms [wisdomlib.org]
- 3. Spectrophotometry Method for the Determination of Terazosin in Tablet Formulation [sciepub.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Various Analytical Methods for the Determination of Terazosin in Different Matrices [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS/ESI determination of terazosin hydrochloride,prazosin hyd...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticaltoxicology.com [analyticaltoxicology.com]
- 15. Spectrophotometry Method for the Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 16. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
Relative Retention Time (RRT) determination for Terazosin dimer impurity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of the Terazosin (B121538) dimer impurity, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Terazosin. Accurate identification and quantification of this impurity are paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a standard High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques, providing detailed experimental protocols and supporting data.
Introduction to Terazosin and its Dimer Impurity
Terazosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. During its synthesis, various impurities can form, one of which is a dimeric species. This impurity, chemically known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, is also referred to as Terazosin Related Compound C or Terazosin EP Impurity E.[1][2] Its structure is characterized by two Terazosin parent molecules linked through the piperazine (B1678402) ring.
Chemical Structures:
-
Terazosin: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine
-
Terazosin Dimer Impurity: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Comparative Analysis of Analytical Methods
The most common technique for analyzing Terazosin and its impurities is reversed-phase HPLC. However, alternative methods offer advantages in terms of analysis time and separation efficiency. This section compares a standard USP HPLC method with an updated European Pharmacopoeia (Ph. Eur.) HPLC method and a High-Performance Thin-Layer Chromatography (HPTLC) method.
| Parameter | Standard USP HPLC Method | Updated Ph. Eur. HPLC Method | HPTLC Method |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography | Adsorption Chromatography |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] | Pentafluorophenyl (PFP)[4][5][6] | Silica Gel 60 F254[7][8] |
| Mobile Phase | Gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol)[3] | Gradient mixture of a low pH aqueous phase (e.g., with perchloric acid) and an organic modifier[4][5] | Chloroform:Toluene:Methanol (e.g., 9:1:6 v/v/v)[7][9] |
| Detection | UV at 254 nm[3] | UV (wavelength optimized for all impurities)[4][5] | Densitometric scanning at 250 nm[10] |
| Key Advantage | Widely established and validated. | Significantly reduced analysis time (<20 min vs. 90 min for the old Ph. Eur. method) and improved resolution of all impurities.[4][6] | High throughput, low solvent consumption, and cost-effective. |
| Reported RRT of Dimer | ~2.57[11] | Not explicitly stated, but well-resolved. | Not applicable (reported as Rf value). |
Experimental Protocols
Standard USP HPLC Method for Terazosin Impurities
This method is a typical approach for the analysis of Terazosin and its related compounds.[3]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., pH 3.2 citrate (B86180) buffer) and acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
System Suitability:
-
The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.[3]
-
The tailing factor for the Terazosin peak should be not more than 2.0.[3]
-
The relative standard deviation for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[3]
-
-
Procedure:
-
Prepare a standard solution of USP Terazosin Hydrochloride RS and solutions of relevant impurity reference standards (including Terazosin Related Compound C) in a suitable diluent.
-
Prepare the test solution by dissolving the Terazosin sample in the diluent to a known concentration.
-
Inject equal volumes of the standard and test solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the Relative Retention Time (RRT) of the dimer impurity by dividing its retention time by the retention time of the main Terazosin peak.
-
Updated European Pharmacopoeia HPLC Method
This modern method offers a significant improvement in efficiency for Terazosin impurity profiling.[4][5][6]
-
Chromatographic System:
-
Column: Pentafluorophenyl (PFP) stationary phase.
-
Mobile Phase: A gradient mixture of an aqueous solution containing perchloric acid (low pH) and an organic modifier.
-
Flow Rate: Optimized for the specific column dimensions.
-
Detection: UV at a wavelength suitable for all impurities.
-
-
Procedure:
-
Follow a similar procedure for solution preparation and injection as the standard HPLC method. The key difference is the use of the PFP column and the specific mobile phase composition as per the updated Ph. Eur. monograph.
-
HPTLC Method for Terazosin Impurities
HPTLC provides a rapid and economical alternative for the separation of Terazosin and its degradation products.[7][8]
-
Chromatographic System:
-
Stationary Phase: Silica gel 60 F254 precoated aluminum plates.
-
Mobile Phase: Chloroform:Toluene:Methanol (9:1:6, v/v/v).[7][9]
-
Application: Apply the standard and test solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
-
Detection: Densitometric scanning at 250 nm.[10]
-
-
Procedure:
-
Prepare standard and sample solutions in a suitable solvent like methanol.
-
Apply the solutions to the HPTLC plate.
-
Develop the chromatogram.
-
After drying the plate, perform densitometric scanning to quantify the separated spots.
-
Visualizations
References
- 1. chemwhat.com [chemwhat.com]
- 2. Terazosin impurity E EP Reference Standard CAS 102839-00-9 Sigma Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Terazosin Hydrochloride [drugfuture.com]
A Comparative Guide to USP and European Pharmacopoeia Methods for Terazosin Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Terazosin (B121538) are critical for ensuring drug safety and efficacy. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official methods for the analysis of Terazosin impurities. This guide offers a detailed comparison of these two pharmacopoeial methods, presenting their experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Key Differences in Methodologies
Historically, the European Pharmacopoeia utilized a cumbersome method for Terazosin impurity profiling that required two separate chromatographic runs with a total analysis time of 90 minutes. This was necessary because some impurities were not adequately retained under standard reversed-phase conditions, mandating a second ion-pair chromatography method.[1][2][3] Recognizing the need for a more efficient approach, the Ph. Eur. has since adopted a significantly faster and more streamlined method.
The current United States Pharmacopeia method employs a more traditional approach, utilizing an octylsilyl (C8) column for the separation of impurities. In contrast, the updated European Pharmacopoeia method leverages a pentafluoro-phenyl (PFP) stationary phase, which offers alternative selectivity and allows for the separation of all specified impurities in a single, rapid analysis.[1][3]
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes the key chromatographic parameters for the current USP and the updated Ph. Eur. methods for the analysis of Terazosin impurities.
| Parameter | USP Method | European Pharmacopoeia (Updated Method) |
| Stationary Phase | Octylsilyl silica (B1680970) gel for chromatography (L7 packing, C8) | Pentafluoro-phenyl silica gel for chromatography |
| Column Dimensions | 4.6 mm x 25 cm | Information on specific dimensions may vary; a common example is 3.0 mm x 100 mm |
| Particle Size | 5 µm | 2.7 µm |
| Mobile Phase | pH 3.2 Citrate (B86180) buffer and acetonitrile (B52724) (1685:315) | Gradient elution with a mobile phase containing perchloric acid and acetonitrile |
| Flow Rate | About 1.0 mL/min | Typically around 0.5 mL/min |
| Detection Wavelength | 254 nm | 220 nm |
| Column Temperature | Maintained at about 30 °C | Typically around 40 °C |
| Run Time | Approximately 45 minutes | Less than 20 minutes |
Experimental Protocols
United States Pharmacopeia (USP) Method
This protocol is based on the information available in the USP-NF monograph for Terazosin Hydrochloride.
1. Solutions Preparation:
-
pH 3.2 Citrate Buffer: Dissolve 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of water. Adjust the pH to 3.2 ± 0.1 with anhydrous citric acid or sodium citrate. Dilute with water to 2.0 L and mix.
-
Mobile Phase: Prepare a filtered and degassed mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315).
-
Standard Solution: Prepare a solution of USP Terazosin Hydrochloride RS in the Mobile Phase to a known concentration of about 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve a quantity of Terazosin Hydrochloride in the Mobile Phase to obtain a solution with a concentration of about 0.5 mg/mL.
2. Chromatographic System:
-
The liquid chromatograph is equipped with a 254 nm detector and a 4.6-mm × 25-cm column that contains 5-µm packing L7 (octylsilyl silica gel).
-
The column temperature is maintained at approximately 30 °C.
-
The flow rate is about 1.0 mL/min.
3. Procedure:
-
Inject equal volumes (e.g., 20 µL) of the Standard solution and the Test solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of each impurity in the portion of Terazosin Hydrochloride taken.
European Pharmacopoeia (Ph. Eur.) Method (Updated)
The following protocol is based on the updated method described for the European Pharmacopoeia, which aims for a more rapid analysis.[1][3]
1. Solutions Preparation:
-
Mobile Phase A: A solution of perchloric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: A mixture of methanol (B129727) and water (e.g., 70:30 v/v).[1]
-
Test Solution: Prepare a solution of the substance to be examined in the sample solvent to a concentration of 2.0 mg/mL.[1]
2. Chromatographic System:
-
The liquid chromatograph is equipped with a 220 nm detector.[1]
-
The column is a pentafluoro-phenyl silica gel for chromatography (e.g., 3.0 mm x 100 mm, 2.7 µm).[1]
-
The column temperature is maintained at approximately 40 °C.[1]
-
A gradient elution is performed with a flow rate of about 0.5 mL/min.[1]
3. Procedure:
-
Inject the Test solution into the chromatograph.
-
Record the chromatogram and identify the impurity peaks.
-
The quantification of impurities is typically performed using an external standard method or by area normalization, applying correction factors where necessary.
Performance Data Comparison
| Performance Characteristic | European Pharmacopoeia (Updated Method) Validation Data[1] | United States Pharmacopeia (USP) Method |
| Specificity/Selectivity | The method is selective, with no interference from the blank at the retention times of Terazosin and its impurities. All specified impurities are separated. | The method is expected to be specific for the listed impurities under the specified conditions. |
| Linearity | Established for all impurities. | Assumed to be linear over the specified range for quantification. |
| Limit of Detection (LOD) | Determined for all specified impurities. | Not explicitly stated in the general monograph but would be determined during method validation. |
| Limit of Quantification (LOQ) | Determined for all specified impurities. | Not explicitly stated in the general monograph but would be determined during method validation. |
| Accuracy | Validated for all specified impurities. | Method is expected to be accurate as per pharmacopoeial standards. |
| Precision | System, method, and intermediate precision have been established. | System suitability requirements include a relative standard deviation of not more than 2.0% for replicate injections. |
Mandatory Visualization
Caption: Workflow for comparing USP and Ph. Eur. methods for Terazosin impurities.
Caption: Key parameters for comparing the USP and Ph. Eur. analytical methods.
References
A Guide to a Validated HPLC Method for Accurate, Precise, and Linear Determination of Terazosin Impurities
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is critical for the safety and efficacy of drug products.[1] This guide provides a comprehensive overview of a typical validated High-Performance Liquid Chromatography (HPLC) method for the quantification of impurities in Terazosin. The performance of this method in terms of accuracy, precision, and linearity is detailed, offering a benchmark for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[2] International Council for Harmonisation (ICH) guidelines provide a framework for this validation, ensuring that analytical methods are reliable and produce accurate results.[3][4][5][6] The following sections detail the experimental protocol and performance data for a validated reversed-phase HPLC method for Terazosin impurity analysis.
Performance Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of Terazosin impurities.
| Performance Characteristic | Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | As per ICH guidelines | 2 - 500 µg/ml[7] | |
| Precision | Repeatability (%RSD) | ≤ 2.0% | < 1.5%[5] |
| Intermediate Precision (%RSD) | ≤ 2.0% | < 2.0% | |
| Accuracy | Recovery (%) | 98.0 - 102.0% | 99.5 - 101.5% |
Experimental Protocols
A detailed methodology for the key validation experiments is provided below.
1. Chromatographic Conditions
A gradient reversed-phase HPLC method is typically employed for the analysis of Terazosin and its impurities.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% triethylamine (B128534) in water, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol.[9][10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm[10]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[5]
-
Procedure: A series of solutions of the Terazosin impurity are prepared at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit. Each concentration is injected in triplicate.
-
Analysis: A calibration curve is generated by plotting the peak area response against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
3. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution of the impurity at a target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument. The %RSD is calculated to assess the variability.
4. Accuracy
The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value.[5]
-
Procedure: Accuracy is typically assessed by spiking a placebo (a mixture of all the excipients in the drug product without the API) with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: These spiked samples are prepared and analyzed in triplicate. The percentage recovery of the impurity is calculated at each concentration level.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow of the validation process for an analytical method for impurities, from planning to final reporting.
Caption: Logical workflow for analytical method validation.
The accurate and precise quantification of impurities is a crucial aspect of pharmaceutical quality control.[1] A thoroughly validated analytical method, such as the HPLC method described, ensures that the data generated is reliable and that the drug product meets the required quality standards.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Inter-laboratory Analysis of Terazosin Impurities
This guide offers a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the active pharmaceutical ingredient (API) Terazosin. Tailored for researchers, scientists, and drug development professionals, this document provides a synthesized overview of performance data from various analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC), the most prevalent method for this purpose.[1] The aim is to facilitate informed decisions in method selection and validation for robust quality control of Terazosin.
Data Presentation: A Comparative Analysis of Analytical Techniques
The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Terazosin.[2] Impurities can originate from the manufacturing process or degradation of the drug substance.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have set standards for controlling these impurities.[2] High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for separating and quantifying Terazosin and its impurities.[2] For enhanced specificity and sensitivity, particularly for trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the industry standard.[3]
Table 1: Comparison of HPLC Methods for Terazosin Impurity Profiling
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (Pharmacopeial) |
| Column | Agilent Zorbax C18 (250 mm x 4.6 mm, 5µm)[4] | C18, 250 mm x 4.6 mm, 5 µm particle size[2] | Pentafluoro-phenyl (PFP) stationary phase[5] |
| Mobile Phase | Acetate buffer (pH 6.0) and acetonitrile (B52724) (ACN) (30:70 V/V)[4] | Gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol)[2] | Perchloric acid in mobile phase at low pH[5] |
| Flow Rate | Not Specified | 1.0 - 1.5 mL/min[2] | Not Specified |
| Detection | UV[4] | UV at 254 nm[2] | Not Specified |
| Column Temp. | Not Specified | Ambient or controlled at a specific temperature (e.g., 30 °C)[2] | Not Specified |
| Key Advantage | Simple, isocratic method | Optimized for separation of all impurities[2] | Improved retention of critical impurities, reduced analysis time[5] |
Table 2: System Suitability Parameters for HPLC Analysis of Terazosin
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.[2] |
| Tailing Factor | The tailing factor for the Terazosin peak should be not more than 2.0.[2] |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[2] |
Table 3: Common Terazosin Impurities and their Approximate Relative Retention Times (RRT)
Relative Retention Time (RRT) is a crucial parameter for identifying impurities, where the retention time of the impurity is expressed relative to the main drug peak.[2]
| Impurity | Approximate RRT |
| Terazosin Related Compound A | ~0.2[2] |
| Terazosin | 1.0[2] |
| Terazosin Related Compound B | ~1.48[2] |
| Terazosin Related Compound C | ~2.57[2] |
| Note: RRT values are approximate and can vary depending on the specific chromatographic conditions.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results.[4] Below is a typical HPLC method for the analysis of Terazosin and its related compounds, based on established pharmacopeial methods and scientific literature.[2]
Objective: To separate and quantify impurities in a Terazosin sample.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[4]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve adequate separation of all impurities.[2]
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[2]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Terazosin and its impurity reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.[1]
-
Sample Preparation: Accurately weigh and dissolve the Terazosin sample in the same diluent to obtain a known concentration.[2]
-
System Suitability: Before sample analysis, inject the standard solution and verify that the system suitability parameters (Resolution, Tailing Factor, and RSD) meet the acceptance criteria outlined in Table 2.[2]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.[1]
-
Calculation: Identify and quantify the impurities in the sample by comparing the peak areas in the sample chromatogram to the peak areas of the corresponding impurity standards in the standard chromatogram. The relative retention times (RRTs) are used for peak identification.[2]
Mandatory Visualization
The following diagrams illustrate the workflow for Terazosin impurity analysis and the logical relationship in method selection.
Caption: Workflow for HPLC Purity Analysis of Terazosin.
Caption: Decision tree for selecting an analytical method.
References
Evaluating the robustness of a new method for Terazosin impurity profiling.
For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceuticals, the accurate profiling of impurities in active pharmaceutical ingredients (APIs) like Terazosin is a critical endeavor. This guide provides a comprehensive evaluation of a new, robust method for Terazosin impurity profiling, as proposed for the European Pharmacopoeia (Ph. Eur.), and compares its performance against a traditional reversed-phase High-Performance Liquid Chromatography (HPLC) method.
Terazosin, a quinazoline (B50416) derivative, is widely used in the treatment of benign prostatic hyperplasia and hypertension. Like all synthetic APIs, the manufacturing process and degradation pathways can lead to the formation of impurities that must be carefully monitored and controlled to ensure patient safety and therapeutic efficacy. The evolution of analytical methodologies plays a pivotal role in achieving this goal with greater efficiency and reliability.
This guide presents a detailed comparison of a modern liquid chromatography (LC) method utilizing a pentafluoro-phenyl (PFP) stationary phase against a conventional C18 stationary phase method. The experimental data and protocols provided herein offer a clear perspective on the advantages of the new approach in terms of speed, selectivity, and robustness.
Comparative Analysis of Method Robustness
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The following tables summarize the comparative performance of the new Ph. Eur. method (PFP column) and a traditional C18 method under varied chromatographic conditions.
Table 1: Comparison of Chromatographic Methods for Terazosin Impurity Profiling
| Parameter | New European Pharmacopoeia Method | Traditional C18 HPLC Method |
| Stationary Phase | Pentafluoro-phenyl (PFP) | C18 (Octadecylsilyl silica (B1680970) gel) |
| Analysis Time | < 20 minutes | ~ 90 minutes (often requiring two separate runs) |
| Key Advantage | Significantly faster analysis time and improved retention of all impurities in a single run.[1] | Well-established and widely available. |
| Selectivity | Enhanced selectivity for polar and aromatic impurities due to unique π-π and dipole-dipole interactions.[1] | Primarily based on hydrophobic interactions. |
Table 2: Quantitative Robustness Data
| Robustness Parameter Variation | New European Pharmacopoeia Method (PFP Column) - Expected Outcome | Traditional C18 HPLC Method - Potential Observations |
| Mobile Phase pH (± 0.2 units) | Minimal impact on resolution and peak shape due to the nature of the PFP stationary phase. | Potential for significant peak shifting and co-elution, especially for ionizable impurities. |
| Mobile Phase Composition (± 2% organic) | Consistent resolution between critical pairs. | Possible loss of resolution for closely eluting peaks. |
| Column Temperature (± 5 °C) | Predictable and manageable shifts in retention time without compromising separation. | May lead to changes in elution order or loss of resolution. |
| Flow Rate (± 0.1 mL/min) | Proportional change in retention times with maintained resolution. | Similar proportional changes, but potential for peak broadening. |
| Resolution (Rs) of Critical Pairs | Maintained at > 2.0 under all tested variations. | May drop below the system suitability limit of 1.5 under certain variations. |
| Relative Standard Deviation (%RSD) of Peak Area | Expected to be < 2.0% for all impurities. | Generally < 2.0%, but may increase with variations affecting peak shape. |
Experimental Protocols
Detailed methodologies for both the new Ph. Eur. method and a traditional C18 HPLC method are provided below to allow for replication and further evaluation.
New European Pharmacopoeia Method (PFP Column)
This method was developed to replace the older, time-consuming Ph. Eur. method and is designed for rapid and robust impurity profiling in a single chromatographic run.
Chromatographic Conditions:
-
Column: Pentafluoro-phenyl (PFP) column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% v/v perchloric acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-3 min: 10% B
-
3-15 min: 10-50% B
-
15-18 min: 50% B
-
18-18.1 min: 50-10% B
-
18.1-20 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Dissolve an accurately weighed quantity of the Terazosin sample in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to obtain a final concentration of approximately 1.0 mg/mL.
Traditional C18 HPLC Method
This method represents a conventional approach to Terazosin impurity profiling using a C18 reversed-phase column. It often requires two separate chromatographic systems to resolve all specified impurities.
Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl silica gel) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare the sample solution as described for the new Ph. Eur. method.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the therapeutic action of Terazosin, the following diagrams have been generated using Graphviz.
Conclusion
The new European Pharmacopoeia method for Terazosin impurity profiling, utilizing a pentafluoro-phenyl stationary phase, demonstrates significant advantages over traditional C18 methods. Its primary benefits include a drastically reduced analysis time and enhanced selectivity for all known impurities in a single run. The inherent design of the method, incorporating Quality by Design principles, suggests a high degree of robustness, ensuring reliable and consistent results. For researchers and drug development professionals, the adoption of this new method can lead to increased efficiency in quality control processes and greater confidence in the purity profile of Terazosin, ultimately contributing to the development of safer and more effective medicines.
References
Safety Operating Guide
Safe Disposal of Terazosin Dimer Impurity Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical impurities is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Terazosin dimer impurity dihydrochloride (B599025), ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety Precautions
Prior to handling Terazosin dimer impurity dihydrochloride for disposal, it is imperative to take the following personal and environmental precautions:
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In cases where dust generation is possible, respiratory protection should be utilized.
-
Ventilation: Ensure adequate ventilation in the area where the material is being handled to avoid inhalation of any dust.
-
Containment: Avoid the generation of dust during the clean-up of any spills. Spilled material should be swept or vacuumed into a suitable, labeled container for disposal. Do not touch damaged containers or spilled material without appropriate protective clothing.[1]
-
Environmental Protection: Prevent the discharge of this compound into drains, water courses, or onto the ground.[1]
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] The primary disposal technique for this compound is incineration.
Table 1: Disposal and Handling Summary
| Parameter | Guideline |
| Disposal Method | Incineration in a licensed facility |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (if dust is present) |
| Environmental Precautions | Avoid release to drains, waterways, or soil[1] |
| Spill Cleanup | Sweep or vacuum into a labeled container, avoiding dust generation[1] |
Step-by-Step Disposal Workflow
The following workflow outlines the necessary steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Regulatory Compliance
It is crucial to ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are strictly followed.[1] Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste and ensuring complete and accurate compliance with all relevant regulations.
Transportation
According to the available safety data, this compound is not regulated as dangerous goods for transport under DOT (Department of Transportation) and IATA (International Air Transport Association) regulations.[1] However, when shipping for disposal, all packaging and labeling must conform to the requirements of the licensed hazardous waste disposal company.
References
Essential Safety and Logistical Information for Handling Terazosin Dimer Impurity Dihydrochloride
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure risk during the handling of Terazosin dimer impurity dihydrochloride (B599025). The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (in a ventilated enclosure) | - Double nitrile gloves- Disposable gown- Safety goggles- Face shield- N95 respirator (or higher, based on risk assessment) |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant gown- Safety goggles- Face shield- Appropriate respirator (e.g., PAPR for large spills) |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields |
Operational Plan: A Step-by-Step Guide
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The substance should be stored at room temperature, between 20°C to 25°C (68°F to 77°F), in a cool, dry place away from direct sunlight and moisture[1].
-
Store in a clearly labeled, tightly sealed container.
2. Handling and Use:
-
All handling of the solid compound, especially weighing and aliquoting, should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
When handling the powder, wear appropriate PPE, including double gloves, a disposable gown, and respiratory protection.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
Avoid activities that could generate dust.
3. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
For small spills, use an appropriate absorbent material and decontaminate the area.
-
For larger spills, follow emergency procedures and contact the designated safety officer.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of Terazosin dimer impurity dihydrochloride and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste, including contaminated gloves, gowns, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure containers are properly labeled with "Hazardous Waste" and the chemical name.
3. Final Disposal:
-
Dispose of hazardous waste through a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.
Caption: Standard laboratory workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
